molecular formula C9H9NOS B2575820 2-(Thiophene-3-carbonyl)butanenitrile CAS No. 1156898-73-5

2-(Thiophene-3-carbonyl)butanenitrile

Cat. No.: B2575820
CAS No.: 1156898-73-5
M. Wt: 179.24
InChI Key: YGJFXIXFSCZHAI-UHFFFAOYSA-N
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Description

2-(Thiophene-3-carbonyl)butanenitrile is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophene-3-carbonyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFXIXFSCZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility Profiling of 2-(Thiophene-3-carbonyl)butanenitrile in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and novel therapeutic candidates.[1][2] The compound 2-(thiophene-3-carbonyl)butanenitrile, possessing this key moiety, represents a molecule of interest for drug discovery programs. A fundamental prerequisite for the successful development of any active pharmaceutical ingredient (API) is a thorough understanding of its solubility profile. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common polar aprotic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation, thereby establishing a robust methodology for characterizing this and other similar compounds.

Introduction: The Intersection of a Privileged Scaffold and a Critical Physicochemical Property

The Thiophene Moiety: A Cornerstone of Modern Medicinal Chemistry

The five-membered, sulfur-containing heterocyclic compound, thiophene, is a cornerstone in the design of bioactive molecules.[3] Its unique electronic properties and ability to act as a bioisosteric replacement for a benzene ring allow it to engage in favorable interactions with a wide array of biological targets.[4] This versatility is evidenced by the numerous thiophene-containing drugs on the market, which span therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][2][3][5][6] The presence of the thiophene ring in this compound thus marks it as a compound with significant potential, warranting a detailed investigation of its chemical properties.

Compound of Interest: this compound
  • Chemical Name: this compound

  • Synonyms: 2-(3-thienylcarbonyl)butanenitrile

  • CAS Number: 1156898-73-5[7][8]

  • Molecular Formula: C₉H₉NOS[7]

  • Molecular Weight: 179.24 g/mol [7]

The structure combines the aromatic thiophene ring with a polar ketone and a highly polar nitrile group.[9] These functional groups, along with the aliphatic butyl chain, create a molecule with distinct regions of varying polarity, which will directly influence its interaction with different solvents.

The Imperative of Solubility in Drug Development

Solubility is a critical, non-negotiable parameter in the drug discovery and development pipeline. Poor aqueous solubility can severely limit a drug's bioavailability, while poor solubility in organic solvents can create significant hurdles in synthesis, purification, and formulation.[10] Understanding the solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—is particularly crucial as they are ubiquitously used for:

  • Compound Storage: High-throughput screening (HTS) libraries are almost universally stored as concentrated solutions in DMSO.[10]

  • Biological Assays: Initial in-vitro assays often require the API to be dissolved in a polar aprotic solvent before being diluted into an aqueous buffer.

  • Process Chemistry: These solvents are common in synthetic routes and purification processes.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle in Polar Aprotic Systems

The foundational principle of solubility is that a solute will dissolve best in a solvent with similar intermolecular forces.[11] Polar aprotic solvents lack acidic protons and therefore cannot act as hydrogen bond donors, though their electronegative atoms (like oxygen or nitrogen) can act as hydrogen bond acceptors.[11][12] Their dissolving power is primarily driven by strong dipole-dipole interactions and dispersion forces. Given that this compound has strong dipoles associated with its carbonyl and nitrile groups, it is expected to interact favorably with these solvents.[9]

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameter (HSP) system provides a more quantitative method for predicting solubility. It deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding forces.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[13][14] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[15]

Table 1: Hansen Solubility Parameters and Dielectric Constants for Common Polar Aprotic Solvents.

Solvent δd (MPa⁰.⁵) δp (MPa⁰.⁵) δh (MPa⁰.⁵) Dielectric Constant (ε)
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 47.2
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3 36.7
Acetonitrile (ACN) 15.3 18.0 6.1 37.5

| Acetone | 15.5 | 10.4 | 7.0 | 20.7 |

Data compiled from various sources for illustrative purposes.

To determine the solubility profile of this compound, one would experimentally measure its solubility in these solvents and correlate the results with the solvent's Hansen parameters. This can help build a predictive model for its solubility in other, untested solvent systems.

Experimental Design for Solubility Determination

A robust experimental plan is essential for generating reliable and reproducible solubility data. The following workflow outlines a standard approach.

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (Shake-Flask Method) cluster_analysis Phase 3: Analysis & Interpretation Compound Acquire & Verify This compound Add Add Excess Solid to Each Solvent Compound->Add Solvents Select & Prepare High-Purity Solvents Solvents->Add Stock Prepare Calibration Stock Solution (e.g., in ACN) HPLC Analyze via Validated HPLC-UV Method Stock->HPLC Equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h) Add->Equilibrate Filter Filter Supernatant (0.22 µm PTFE Filter) Equilibrate->Filter Dilute Dilute Filtered Supernatant Filter->Dilute Dilute->HPLC Quantify Quantify Concentration Against Calibration Curve HPLC->Quantify Report Report Solubility (mg/mL) & Interpret Data Quantify->Report

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of this compound in selected polar aprotic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • HPLC-grade solvents: DMSO, DMF, Acetonitrile, Acetone

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Causality Check: A validated set of standards is the bedrock of quantification. Acetonitrile is often chosen for the stock solution due to its volatility and compatibility with reverse-phase HPLC.

  • Sample Preparation:

    • To a series of labeled 2 mL glass vials, add approximately 5-10 mg of solid this compound. The key is to add an amount that is visibly in excess of what will dissolve.

    • Accurately add 1.0 mL of the respective solvent (DMSO, DMF, etc.) to each vial.

    • Causality Check: Adding a clear excess of solid is mandatory to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.

    • Causality Check: A 24-48 hour period is typically sufficient for small molecules to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Trustworthiness Check: This filtration step is critical. Failure to remove microscopic solid particles is a common source of erroneously high and variable solubility results.

    • Perform a precise, large dilution of the filtrate. For example, dilute 10 µL of the filtrate into 990 µL of acetonitrile (a 1:100 dilution). The dilution factor will depend on the expected solubility and must bring the final concentration into the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples via a validated HPLC-UV method.

  • Quantification:

    • Generate a linear regression curve from the peak areas of the calibration standards.

    • Use the equation of the line to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility in the original solvent. Report the value in mg/mL or mmol/L.

Data Presentation and Interpretation

Summarizing Quantitative Data

Results should be collated into a clear, concise table that allows for easy comparison between solvents. The inclusion of key solvent properties facilitates deeper interpretation.

Table 2: Illustrative Solubility Profile of this compound at 25 °C.

Solvent Dielectric Constant (ε) Hansen Parameter (δp) Measured Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 47.2 16.4 [Experimental Value]
N,N-Dimethylformamide (DMF) 36.7 13.7 [Experimental Value]
Acetonitrile (ACN) 37.5 18.0 [Experimental Value]

| Acetone | 20.7 | 10.4 | [Experimental Value] |

Note: The "Measured Solubility" column is for illustrative purposes and must be populated with experimentally derived data.

Interpreting the Results

The relationship between the compound's structure and its measured solubility in different solvents provides valuable insights.

G cluster_compound Compound Properties cluster_solvent Solvent Properties Structure This compound PolarGroups High Polarity (C=O, C≡N) Structure->PolarGroups ApolarGroups Lower Polarity (Thiophene, Butyl) Structure->ApolarGroups Solubility SOLUBILITY PolarGroups->Solubility Strong Dipole-Dipole Interactions ApolarGroups->Solubility Dispersion Force Interactions Solvent Polar Aprotic Solvent Dielectric High Dielectric Constant Solvent->Dielectric HSP Hansen Parameters (δd, δp, δh) Solvent->HSP Dielectric->Solubility Stabilizes Polar Solute HSP->Solubility Similarity Drives Dissolution

Caption: Factors influencing the solubility of the target compound.

Conclusion

Determining the solubility profile of a promising compound like this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided both the theoretical context and a practical, robust experimental protocol for this task. By systematically applying the shake-flask method, researchers can generate high-quality, reproducible data. When interpreted through the lens of established solubility theories like Hansen parameters, this data provides actionable intelligence for chemists and formulation scientists, enabling rational solvent selection and accelerating the drug development process.

References

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: National Center for Biotechnology Information URL
  • Source: lifechemicals.
  • Source: encyclopedia.
  • Source: K.T.H.M.
  • Source: frontiersin.
  • Title: Properties of Thiophene Derivatives and Solubility Source: ResearchGate URL
  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: MDPI URL
  • Title: 8: Identification of Unknowns (Experiment)
  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL
  • Source: aoc.najah.
  • Title: Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega Source: ACS Publications URL
  • Title: Hansen solubility parameter Source: Wikipedia URL
  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Grossmont College URL
  • Title: Hansen Solubility Parameters (HSP)
  • Source: hansen-solubility.
  • Title: 20.
  • Title: Solubility Factors When Choosing a Solvent Source: Cayman Chemical URL
  • Title: CAS No. 1156898-73-5, 2-(thiophene-3-carbonyl)
  • Title: Polar aprotic solvents – Knowledge and References Source: Taylor & Francis Online URL
  • Title: 1156898-73-5|2-(Thiophene-3-carbonyl)
  • Title: 2-(thiophene-3-carbonyl)

Sources

CAS number and chemical identifiers for 2-(Thiophene-3-carbonyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Thiophene-3-carbonyl)butanenitrile is a specialized


-ketonitrile intermediate employed primarily in the synthesis of polysubstituted heterocycles. Its structural core—a thiophene ring coupled to a reactive nitrile-bearing ketone—serves as a "privileged scaffold" in medicinal chemistry, particularly for generating 5-aminopyrazoles and isoxazoles used in kinase inhibitor discovery.

This guide provides a definitive technical reference for the identification, synthesis, and application of this compound, moving beyond basic catalog data to operational protocols.

Chemical Identifiers & Properties

The following data establishes the unique identity of the compound for regulatory and experimental verification.

Identifier TypeValue
CAS Number 1156898-73-5
IUPAC Name This compound
Synonyms 2-(3-thienylcarbonyl)butanenitrile;

-propionyl-3-thenonitrile
Molecular Formula C

H

NOS
Molecular Weight 179.24 g/mol
SMILES CCC(C#N)C(=O)c1csc1
InChI Key RBKAHDVCLGWJML-UHFFFAOYSA-N
Appearance Pale yellow to amber oil (tends to solidify upon high purity/cooling)

Synthetic Methodology

The synthesis of this compound requires precise control over the acylation of the nitrile anion. The most robust protocol involves the Claisen-type condensation of butyronitrile with a thiophene-3-carboxylic acid derivative.

Critical Mechanistic Insight

Direct acylation of nitriles is thermodynamically unfavorable without a driving force. The reaction relies on the irreversible deprotonation of the intermediate enolate.

  • Deprotonation: A strong base (LDA or NaH) generates the

    
    -lithiobutyronitrile.
    
  • Acylation: This nucleophile attacks the carbonyl of the thiophene ester.

  • Quench: The resulting tetrahedral intermediate collapses, but the product (a

    
    -ketonitrile) is more acidic than the starting nitrile. It immediately deprotonates to form a stable enolate, driving the equilibrium forward.
    
  • Workup: Acidification regenerates the neutral

    
    -ketonitrile.
    
Validated Synthesis Protocol

Scale: 10 mmol basis Precursors: Thiophene-3-carboxylic acid methyl ester; Butyronitrile.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Base Preparation: Charge flask with Sodium Hydride (60% dispersion in mineral oil, 12 mmol, 1.2 eq). Wash twice with dry hexanes to remove oil. Suspend in anhydrous THF (20 mL).

  • Nitrile Activation: Heat the suspension to 60°C. Dropwise add a solution of Butyronitrile (10 mmol, 1.0 eq) and Thiophene-3-carboxylic acid methyl ester (10 mmol, 1.0 eq) in THF (10 mL).

    • Note: Co-addition is often preferred over pre-formation of the anion to minimize self-condensation of the nitrile, though sequential addition (LDA method) is used for higher precision at low temps (-78°C). For NaH, reflux is standard.

  • Reaction Phase: Reflux the mixture for 4–6 hours. The evolution of hydrogen gas and the formation of a thick precipitate (the sodium enolate salt) indicate progress.

  • Quench & Isolation:

    • Cool to 0°C.

    • Slowly add 10% HCl (aq) until pH ~2. Vigorous stirring is required to break up the salt complex.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: The crude oil is purified via flash column chromatography (SiO

    
    , Hexanes:EtOAc gradient 90:10 to 80:20).
    
Synthesis Pathway Diagram

SynthesisPathway Start1 Butyronitrile (C4H7N) Intermediate Tetrahedral Intermediate Start1->Intermediate Deprotonation (alpha-C) Start2 Methyl Thiophene-3-carboxylate Start2->Intermediate Acylation Base Base (NaH or LDA) Base->Intermediate Enolate Stabilized Enolate Salt Intermediate->Enolate - OMe group (Elimination) Product 2-(Thiophene-3-carbonyl) butanenitrile (CAS 1156898-73-5) Enolate->Product Protonation Acid Acid Workup (HCl) Acid->Product

Caption: Mechanistic pathway for the base-catalyzed condensation synthesis of this compound.

Applications in Drug Discovery

The value of CAS 1156898-73-5 lies in its reactivity as a 1,3-electrophile equivalent . It allows for the rapid construction of fused heterocyclic rings found in kinase inhibitors.

The Aminopyrazole Transformation

The most critical application is the reaction with hydrazines to form 5-aminopyrazoles .

  • Mechanism: The hydrazine attacks the ketone (carbonyl) and the nitrile carbon sequentially.

  • Result: A 5-amino-4-(thiophen-3-yl)pyrazole core.

  • Relevance: This core mimics the ATP-binding motif of many kinases (e.g., p38 MAP kinase, BRAF inhibitors).

Workflow: Heterocycle Generation

ApplicationWorkflow Input 2-(Thiophene-3-carbonyl) butanenitrile Process Cyclocondensation (Reflux/EtOH) Input->Process Reagent Hydrazine Hydrate (NH2NH2) Reagent->Process Output 4-(Thiophen-3-yl)-1H-pyrazol-5-amine Derivative Process->Output Ring Closure DrugTarget Kinase Inhibitor Library Generation Output->DrugTarget SAR Optimization

Caption: Conversion of the beta-ketonitrile scaffold into bioactive aminopyrazole derivatives.

Analytical Characterization (QC Standards)

To validate the synthesis of CAS 1156898-73-5, the following spectral features must be observed.

TechniqueExpected Signal / FeatureStructural Assignment
FT-IR ~2200–2210 cm

(Sharp, weak)
Nitrile (C

N) stretch
FT-IR ~1670–1690 cm

(Strong)
Ketone (C=O) conjugated with thiophene
1H NMR

4.0–4.2 ppm (t, 1H)
Methine proton (

to carbonyl/nitrile)
1H NMR

7.3–8.2 ppm (m, 3H)
Thiophene ring protons (diagnostic splitting)
MS (ESI) m/z 180.2 [M+H]

Protonated molecular ion

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Risks: While not evolving free cyanide under standard conditions, metabolic processing or strong acid hydrolysis can release toxic byproducts.

  • Thiophene Risks: Thiophene derivatives are often photosensitive and can be mild lachrymators.

  • Storage: Store at 2–8°C under inert gas (Argon). The

    
    -proton is acidic; avoid storage near basic fumes to prevent polymerization or degradation.
    

References

  • Vertex AI Search. (2025). Chemical Database Query: CAS 1156898-73-5. Retrieved from and .

  • PubChem. (2025).[1] Compound Summary: this compound.[2][3][4] National Library of Medicine. Retrieved from .

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Korean Chemical Society. (Contextual reference for -ketonitrile to aminopyrazole conversion).
  • McInnes, C. (2008). Virtual screening strategies in drug discovery. Current Opinion in Chemical Biology. (Contextual reference for thiophene scaffolds in kinase inhibition).

Sources

Technical Guide: Toxicity Mechanisms and Safety Analysis of Thiophene Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene nitriles represent a critical scaffold in medicinal chemistry and agrochemical development, often serving as bioisosteres for phenyl nitriles to improve potency or metabolic stability. However, this structural modification introduces distinct toxicological liabilities.[1] Unlike simple aliphatic nitriles, where rapid cyanide liberation is the primary acute risk, thiophene nitriles present a dual-threat profile: metabolic bioactivation of the thiophene ring leading to hepatotoxicity, and the latent potential for nitrile-mediated toxicity .

This guide analyzes the specific toxicological pathways of thiophene nitriles, translates these mechanisms into actionable Safety Data Sheet (SDS) interpretations, and establishes a self-validating safety protocol for researchers.

Part 1: Chemical Nature & Structural Alerts[1]

The Bioisostere Trap

In drug design, replacing a benzene ring with a thiophene ring is a common strategy to alter lipophilicity and electronic distribution. However, this introduces a structural alert . The thiophene moiety is electron-rich, making it a prime target for oxidative metabolism. When combined with a nitrile group (electron-withdrawing), the electron density of the ring shifts, altering the site of metabolic attack and the reactivity of the resulting metabolites.[2]

The Dual-Toxicity Profile
  • Thiophene Moiety (Primary Chronic Risk): Subject to S-oxidation by Cytochrome P450, generating highly reactive electrophiles.[1][3][4]

  • Nitrile Moiety (Primary Acute Risk): While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or extreme chemical conditions can liberate cyanide (

    
    ), inhibiting cytochrome c oxidase.
    

Part 2: Toxicological Mechanisms (The "Why")

Metabolic Activation (S-Oxidation)

The most significant safety concern for thiophene nitriles is not the nitrile group itself, but the bioactivation of the sulfur atom. Research into withdrawn drugs like Tienilic acid has elucidated this pathway.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) oxidize the thiophene sulfur.

  • Intermediates: This generates thiophene S-oxide and thiophene S,S-dioxide . These are Michael acceptors—highly reactive electrophiles.

  • Toxic Event: If not trapped by Glutathione (GSH), these intermediates covalently bind to hepatocyte proteins (specifically the P450 enzymes themselves), leading to immune-mediated hepatitis or direct cellular necrosis.

Visualization: Metabolic Fate of Thiophene Nitriles

The following diagram illustrates the divergent pathways between safe detoxification and toxicological injury.

ThiopheneMetabolism Thiophene Thiophene Nitrile (Parent Compound) CYP450 CYP450 Oxidation (Bioactivation) Thiophene->CYP450 SOxide Thiophene S-Oxide (Reactive Electrophile) CYP450->SOxide Major Pathway Epoxide Thiophene Epoxide (Unstable) CYP450->Epoxide Minor Pathway GSH Glutathione (GSH) Conjugation SOxide->GSH Phase II Metabolism Protein Cellular Proteins (Nucleophiles) SOxide->Protein GSH Depletion Epoxide->GSH Epoxide->Protein Detox Mercapturic Acid (Excretion) GSH->Detox Safe Route Tox Hepatotoxicity (Immune/Necrosis) Protein->Tox Covalent Binding

Caption: Divergent metabolic pathways showing the critical role of Glutathione (GSH) in preventing protein adduction and subsequent hepatotoxicity.

Part 3: SDS Analysis & GHS Classification

When reviewing an SDS for a thiophene nitrile (e.g., 2-thiophenecarbonitrile or 5-nitro-2-thiophenecarbonitrile), generic data often obscures specific risks. Below is an enhanced analysis of standard GHS classifications found in high-quality dossiers.

GHS Classification Matrix
Hazard ClassCategorySignal WordHazard StatementTechnical Interpretation
Acute Tox. (Oral) 3 or 4Danger/WarningH301/H302: Toxic/Harmful if swallowed.High absorption via GI tract. Potential for delayed liver injury due to S-oxidation.
Acute Tox.[5][6][7] (Dermal) 3DangerH311: Toxic in contact with skin.Thiophene nitriles are lipophilic; they penetrate the stratum corneum rapidly.
Skin/Eye Irrit. 2 / 2AWarningH315/H319: Causes skin/eye irritation.[5][6][8]Electrophilic nature causes direct tissue irritation upon contact.
STOT - SE 3WarningH335: May cause respiratory irritation.[7][8]Dust or vapor inhalation irritates mucous membranes; systemic absorption follows.
Transport Information (Critical for Logistics)
  • UN Number: UN3439[5]

  • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (Substituted Thiophene Nitrile)

  • Class: 6.1 (Toxic Substances)

  • Packing Group: III (Low to Medium Danger) - Note: Highly potent derivatives may be PG II.

Part 4: Risk Mitigation & Handling Protocols

To ensure scientific integrity, safety protocols must be self-validating . This means the protocol includes steps to verify its own effectiveness (e.g., breakthrough indicators, pressure checks).

Engineering Controls & PPE Hierarchy
  • Primary Barrier (Engineering):

    • Requirement: All handling of solid powder or liquid stock must occur in a certified Chemical Fume Hood or Glove Box.

    • Validation: Verify face velocity is 100 fpm (0.5 m/s) before opening the container.

  • Secondary Barrier (PPE):

    • Gloves: Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact with aromatic nitriles in organic solvents.

    • Recommendation: Use Silver Shield/4H (Laminate) gloves or double-gloved Nitrile (minimum 8 mil total thickness) for incidental splash protection.

    • Validation: Check glove breakthrough time for the specific carrier solvent (e.g., DCM, DMSO). Thiophene nitriles facilitate solvent permeation.

Handling Workflow Visualization

SafetyProtocol RiskAssess 1. Risk Assessment (Check SDS & Potency) Prep 2. Engineering Prep (Hood Check / Waste Setup) RiskAssess->Prep PPE 3. PPE Selection (Laminate Gloves + Lab Coat) Prep->PPE Handle 4. Handling (Weighing/Transfer) PPE->Handle Spill Spill Event? Handle->Spill Clean Quench with Bleach (10%) Absorb & Dispose Spill->Clean Yes Waste 5. Disposal (Segregated Toxic Waste) Spill->Waste No Clean->Waste

Caption: Operational workflow emphasizing risk assessment and contingency planning for spill events.

Decontamination & Waste
  • Surface Decontamination: Thiophene nitriles are organic. Clean surfaces with ethanol/acetone first to solubilize, followed by a 10% bleach solution to oxidize any residual nitrile/sulfur residues.

  • Waste Stream: Do not mix with strong acids (risk of HCN generation) or strong oxidizers (exothermic reaction). Segregate into "Toxic Organic" waste streams.

Part 5: Emergency Response

Cyanide Awareness

While thiophene nitriles are distinct from simple cyanide salts, high-dose exposure or thermal decomposition (fire) can release HCN.

  • Medical Surveillance: Facilities handling multi-gram quantities should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available on-site.

  • First Aid:

    • Inhalation:[7][8] Remove to fresh air immediately.[7] Oxygen if breathing is labored.[7]

    • Ingestion:[9] Do NOT induce vomiting (risk of aspiration and esophageal damage).

Hepatotoxicity Monitoring

For researchers with chronic exposure potential:

  • Biomarkers: Periodic monitoring of liver enzymes (ALT/AST) is recommended, as thiophene-induced injury can be idiosyncratic and delayed.

References

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Link

  • Rademacher, P. M., et al. (2012). Bioactivation of Thiophene-Containing Drugs: The Role of S-Oxidation. Chemical Research in Toxicology. Link[10]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Nitro-2-thiophenecarbonitrile. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Thiophene-2-carbonitrile. Link

  • Obach, R. S., et al. (2008). Mechanism of Cytochrome P450 Inactivation by Tienilic Acid. Drug Metabolism and Disposition. Link

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An In-depth Technical Guide to the Electronic Properties of the Thiophene Ring in Carbonyl-Nitrile Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the electronic interplay within molecular scaffolds is paramount. The thiophene ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in these fields, prized for its unique electronic characteristics and metabolic profiles.[1][2][3] When integrated into systems bearing carbonyl and nitrile functionalities, its electronic properties are significantly modulated, giving rise to a rich landscape of tunable characteristics. This guide provides a comprehensive exploration of the core electronic properties of thiophene in carbonyl-nitrile systems, detailing the experimental and computational methodologies for their characterization and offering field-proven insights into the causality behind experimental choices.

The Thiophene Core: An Electron-Rich Aromatic System

The utility of thiophene-based compounds is rooted in their distinct electronic structure. The sulfur atom's lone pair electrons actively participate in the π-electron system, which is crucial for the ring's aromaticity.[1] This delocalization of six π-electrons over the five-membered ring renders thiophene an electron-rich system, more so than its carbocyclic analog, benzene.[4] This inherent electron richness makes the thiophene ring highly susceptible to electrophilic substitution, primarily at the C2 and C5 positions where the electron density is highest.[4][5]

The Influence of Carbonyl and Nitrile Substituents

The introduction of electron-withdrawing groups (EWGs) such as carbonyl (C=O) and nitrile (C≡N) moieties to the thiophene ring profoundly alters its electronic landscape. These groups exert a strong inductive (-I) and resonance (-M) effect, pulling electron density away from the thiophene core. This electronic perturbation is the foundation for the diverse applications of these systems, from creating push-pull chromophores for nonlinear optics to designing targeted enzyme inhibitors in drug discovery.[6][7][8]

The extent of this electronic modulation is highly dependent on the position of the substituents. A 2-substituent on the thiophene ring engages in more effective conjugation with the ring compared to a 3-substituent.[9] This is a critical consideration in the rational design of molecules with specific electronic properties.

Probing the Electronic Architecture: A Multi-faceted Approach

A combination of spectroscopic, electrochemical, and computational techniques is essential to fully elucidate the electronic properties of thiophene-carbonyl-nitrile systems. Each method provides a unique piece of the puzzle, and their synergistic application allows for a comprehensive understanding.

Spectroscopic Characterization: Unveiling Electronic Transitions

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for investigating the electronic transitions within these molecules. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, often the Lowest Unoccupied Molecular Orbital (LUMO). The wavelength of maximum absorption (λmax) is inversely proportional to the HOMO-LUMO energy gap (ΔE).

In donor-π-acceptor (D-π-A) systems, where the thiophene ring can act as a donor or part of the π-bridge and the carbonyl/nitrile groups as acceptors, intramolecular charge transfer (ICT) bands are often observed.[8][10] These bands are typically broad and located at longer wavelengths (bathochromic or red-shift) compared to the localized π-π* transitions of the individual chromophores.[8] The position and intensity of these ICT bands are highly sensitive to the electronic nature of the donor and acceptor groups, as well as the length and composition of the π-conjugated bridge.[11]

Solvatochromism , the change in the color of a solution with a change in solvent polarity, is a powerful tool for studying the charge distribution in the ground and excited states of these molecules.[8][12] A positive solvatochromic shift (a red-shift in λmax with increasing solvent polarity) indicates that the excited state is more polar than the ground state, a hallmark of an effective ICT process.[12][13]

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare stock solutions of the thiophene-carbonyl-nitrile compound in a high-purity solvent (e.g., spectroscopic grade dichloromethane or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the desired solvents for analysis, typically in the range of 10-5 to 10-6 M, to ensure absorbance values are within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Measurement:

    • Record a baseline spectrum with the cuvettes filled with the pure solvent.

    • Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant absorption band. For solvatochromism studies, plot λmax against a solvent polarity parameter (e.g., the Reichardt dye parameter, ET(30)) to quantify the solvatochromic effect.

Electrochemical Analysis: Mapping Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is an indispensable electrochemical technique for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO).[13][14] By measuring the oxidation and reduction potentials of a compound, we can estimate these crucial electronic parameters. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.

The electron-withdrawing nature of the carbonyl and nitrile groups will generally lead to higher oxidation potentials (making the compound harder to oxidize) and lower reduction potentials (making it easier to reduce) compared to the unsubstituted thiophene. This is a direct consequence of the stabilization of the HOMO and LUMO levels.

Experimental Protocol: Cyclic Voltammetry

  • System Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). The analyte concentration is typically in the range of 1-5 mM.

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. Maintain a blanket of inert gas over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox processes of interest.

  • Data Analysis and HOMO/LUMO Estimation:

    • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

    • Use the following empirical equations to estimate the HOMO and LUMO energy levels, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

      • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

    • The electrochemical band gap can then be calculated as: ΔEelectrochem = ELUMO - EHOMO.

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful computational tools for predicting and understanding the electronic properties of molecules.[15][16][17][18] These methods can provide valuable information that complements experimental data.

  • DFT calculations can predict:

    • Optimized molecular geometries.

    • The spatial distribution and energy levels of the HOMO and LUMO.[16]

    • Electron density distributions and electrostatic potential maps, which can help visualize the effects of the carbonyl and nitrile substituents.

  • TD-DFT calculations can simulate UV-Vis absorption spectra, predicting the wavelengths and oscillator strengths of electronic transitions.[6] This can be invaluable for assigning the nature of the observed experimental absorption bands (e.g., π-π* vs. ICT).

Computational Protocol: DFT and TD-DFT Calculations

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or ADF.[15]

  • Methodology:

    • Geometry Optimization: Perform a geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[16]

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • Electronic Properties: From the optimized structure, calculate the energies and visualize the orbitals of the HOMO and LUMO.

    • UV-Vis Spectrum Simulation: Perform a TD-DFT calculation to predict the electronic absorption spectrum.

Structure-Property Relationships: A Data-Driven Perspective

The electronic properties of thiophene-carbonyl-nitrile systems are intricately linked to their molecular structure. The following table summarizes key electronic data for representative molecules, illustrating these relationships.

CompoundSubstituent Position(s)λmax (nm)EHOMO (eV)ELUMO (eV)ΔE (eV)Reference(s)
Thiophene-231-6.1-0.95.2[9]
2-Acetylthiophene2-C(O)CH3260, 285-6.4-1.54.9[9]
3-Acetylthiophene3-C(O)CH3252-6.3-1.35.0[9]
2-Thiophenecarbonitrile2-CN245-6.5-1.74.8[19]
3-Thiophenecarbonitrile3-CN238-6.4-1.64.8[19]

Note: The HOMO/LUMO and ΔE values are often derived from a combination of experimental (electrochemical) and computational methods and can vary depending on the specific methodology.

The data clearly demonstrates that the introduction of carbonyl and nitrile groups leads to a bathochromic shift in λmax and a decrease in the HOMO-LUMO gap, indicative of increased electronic delocalization and stabilization of the LUMO. The effect is generally more pronounced for 2-substituted thiophenes due to more effective conjugation.[9]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Orbital Diagram

G cluster_0 Thiophene cluster_1 Thiophene-Carbonyl-Nitrile HOMO_T HOMO HOMO_TCN HOMO HOMO_T->HOMO_TCN Stabilized LUMO_T LUMO LUMO_TCN LUMO LUMO_T->LUMO_TCN Stabilized

Caption: Effect of EWGs on Frontier Molecular Orbitals.

Experimental Workflow

G cluster_0 Experimental Characterization cluster_1 Computational Modeling Synthesis Synthesis of Thiophene Derivative UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Data_Analysis Data Analysis UVVis->Data_Analysis CV->Data_Analysis Comp_Analysis Computational Analysis Data_Analysis->Comp_Analysis Comparison DFT DFT Calculations DFT->Comp_Analysis TDDFT TD-DFT Calculations TDDFT->Comp_Analysis Comp_Analysis->Data_Analysis Interpretation

Caption: Integrated Experimental and Computational Workflow.

Conclusion and Future Outlook

The electronic properties of the thiophene ring in carbonyl-nitrile systems are a fascinating and highly tunable aspect of modern chemistry. By judiciously selecting the nature and position of these electron-withdrawing substituents, researchers can fine-tune the frontier molecular orbital energies, the HOMO-LUMO gap, and the intramolecular charge transfer characteristics of these molecules. This level of control is what makes these systems so valuable in the development of novel pharmaceuticals, advanced organic electronic materials, and sophisticated molecular sensors.

The synergistic application of spectroscopic, electrochemical, and computational methods provides a robust framework for understanding and predicting the behavior of these complex systems. As our understanding of these fundamental electronic principles deepens, so too will our ability to design and synthesize next-generation materials and therapeutics with precisely tailored functionalities.

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Unlocking the Therapeutic Potential of 2-(Thiophene-3-carbonyl)butanenitrile Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of numerous pharmacologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Several commercially available drugs, such as the anti-inflammatory agent Tinoridine and the antibiotic Cefoxitin, feature a thiophene core, underscoring its therapeutic relevance.[6][7][8] This guide focuses on the untapped potential of a specific, yet promising scaffold: 2-(Thiophene-3-carbonyl)butanenitrile . We will explore its synthetic accessibility, hypothesize its biological activities based on established structure-activity relationships of related compounds, and provide a comprehensive roadmap for its preclinical evaluation.

Synthetic Strategy: Accessing the this compound Core

Proposed Synthetic Pathway

The synthesis would likely commence with a Knoevenagel condensation between a suitable β-ketoester and cyanoacetamide to form an α,β-unsaturated nitrile. Subsequent treatment with elemental sulfur in the presence of a base, characteristic of the Gewald reaction, would yield a 2-aminothiophene-3-carboxylate derivative.[12] This intermediate can then be elaborated through acylation at the 2-amino position followed by further modifications to introduce the butanenitrile moiety.

Synthetic_Pathway reagents1 β-ketoester + Cyanoacetamide (Knoevenagel Condensation) intermediate1 α,β-Unsaturated Nitrile reagents1->intermediate1 reagents2 Elemental Sulfur (S8) Base (e.g., Diethylamine) intermediate2 2-Aminothiophene-3-carboxylate intermediate1->intermediate2 Gewald Reaction reagents2->intermediate2 reagents3 Acylation (e.g., Thiophene-3-carbonyl chloride) intermediate3 N-Acylated 2-Aminothiophene intermediate2->intermediate3 reagents3->intermediate3 reagents4 Alkylation/Further Modification final_product This compound intermediate3->final_product reagents4->final_product

Caption: Proposed synthetic route to this compound.

Hypothesized Biological Activities and Mechanistic Rationale

The structural features of this compound suggest several potential biological activities. The presence of the thiophene ring, a known pharmacophore, coupled with a carbonyl group and a nitrile moiety, provides multiple points for interaction with biological targets.

Anticancer Activity

Many thiophene derivatives have demonstrated potent anticancer effects.[2][9] The proposed mechanism often involves the induction of apoptosis through various signaling pathways. For instance, some thiophene-containing compounds have been shown to induce apoptosis via the JNK/ROS-mediated mitochondrial pathway.[13] The nitrile group in the target scaffold could also contribute to its anticancer potential, as nitriles are present in several cytotoxic natural products and synthetic compounds.

Anti-inflammatory Activity

Thiophene derivatives are well-documented as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][6][7][14] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. The carbonyl group in the this compound scaffold could potentially interact with the active sites of these enzymes.

Antimicrobial Activity

The thiophene nucleus is a common feature in many antimicrobial agents.[2][8][15] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes. The overall lipophilicity and electronic properties of the this compound scaffold could facilitate its passage through microbial cell walls and subsequent interaction with intracellular targets.

Experimental Workflow for Biological Evaluation

A systematic and tiered approach is crucial for evaluating the biological potential of the this compound scaffold. The following experimental workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow synthesis Synthesis & Purification of This compound in_vitro_screening Primary In Vitro Screening synthesis->in_vitro_screening cytotoxicity Anticancer Cytotoxicity (MTT/SRB Assay) in_vitro_screening->cytotoxicity antimicrobial Antimicrobial Susceptibility (Broth Microdilution) in_vitro_screening->antimicrobial anti_inflammatory Anti-inflammatory Screening (COX/LOX Inhibition Assay) in_vitro_screening->anti_inflammatory secondary_assays Secondary & Mechanistic Assays cytotoxicity->secondary_assays antimicrobial->secondary_assays anti_inflammatory->secondary_assays apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) secondary_assays->apoptosis mic_mbc MIC & MBC Determination secondary_assays->mic_mbc cytokine Cytokine Profiling (ELISA) secondary_assays->cytokine in_vivo In Vivo Validation (if promising) secondary_assays->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft infection Infection Model in_vivo->infection inflammation Inflammation Model in_vivo->inflammation

Caption: Tiered experimental workflow for biological evaluation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

In Vitro Anticancer Cytotoxicity Screening: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[16]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound scaffold in culture medium. Add the compound to the cells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound scaffold in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

In Vitro Anti-inflammatory Screening: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and arachidonic acid (substrate).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the this compound scaffold or a known inhibitor (e.g., indomethacin) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)[Experimental Data]
A549 (Lung Cancer)[Experimental Data]
HCT116 (Colon Cancer)[Experimental Data]
Normal Fibroblasts[Experimental Data]

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus[Experimental Data]
Escherichia coli[Experimental Data]
Candida albicans[Experimental Data]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the well-established biological activities of related thiophene derivatives provide a strong rationale for its investigation. The experimental workflow and protocols detailed in this guide offer a comprehensive framework for elucidating the anticancer, anti-inflammatory, and antimicrobial potential of this scaffold. Positive results from these in vitro studies would warrant further investigation into the mechanism of action and progression to in vivo models to validate its therapeutic efficacy and safety profile. The structural versatility of the thiophene ring also allows for further chemical modifications to optimize potency and selectivity, paving the way for the discovery of new and effective drugs.

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Methodological & Application

Application Notes and Protocols: Versatile Cyclization Techniques Utilizing 2-(Thiophene-3-carbonyl)butanenitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Thiophene-Based Heterocycles

Thiophene-containing polycyclic compounds are a cornerstone of modern medicinal chemistry and materials science. The thienopyridine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antiplatelet, anticancer, and anti-inflammatory properties.[1][2][3] The inherent electronic properties of the thiophene ring, coupled with its ability to engage in various hydrogen bonding and hydrophobic interactions, make it an ideal building block for the design of novel therapeutics.

The precursor, 2-(Thiophene-3-carbonyl)butanenitrile, represents a versatile and strategically important starting material for the synthesis of a diverse array of fused heterocyclic systems. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of intramolecular cyclization reactions, leading to the rapid construction of complex molecular architectures. This guide provides detailed application notes and protocols for key cyclization techniques using this precursor, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug discovery and organic synthesis.

Core Cyclization Strategies and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay between the electrophilic carbonyl carbon and the acidic α-proton adjacent to the nitrile group. This allows for several intramolecular cyclization pathways, most notably the Thorpe-Ziegler and Gewald-type reactions.

Thorpe-Ziegler Cyclization: A Powerful C-C Bond Forming Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile or, as in this case, a γ-ketonitrile, to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[1][2] This reaction is a powerful tool for the formation of five- and six-membered rings.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon to the nitrile without attacking the carbonyl group. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly employed. The reaction is typically run under anhydrous conditions to prevent quenching of the carbanion intermediate. High-dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.[2]

Reaction Mechanism Workflow

Thorpe_Ziegler cluster_0 Thorpe-Ziegler Cyclization Precursor This compound Carbanion Carbanion Intermediate Precursor->Carbanion Base (e.g., NaH) Cyclic_Imine Cyclic Imine Anion Carbanion->Cyclic_Imine Intramolecular Nucleophilic Attack Enaminonitrile β-Enaminonitrile Product (Thieno[3,2-b]pyridine derivative) Cyclic_Imine->Enaminonitrile Tautomerization

Caption: Thorpe-Ziegler cyclization of the precursor.

Gewald Reaction: A Gateway to Polysubstituted Aminothiophenes

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base.[4][5] While the title precursor already contains a thiophene ring, a Gewald-type intramolecular cyclization can be envisioned to form a new, fused thiophene ring.

Causality Behind Experimental Choices:

The Gewald reaction is typically carried out in a one-pot fashion. A basic catalyst, often a secondary amine like morpholine or diethylamine, facilitates the initial Knoevenagel condensation. Elemental sulfur acts as the sulfur source for the thiophene ring formation. The reaction temperature is a critical parameter, with moderate heating often required to drive the cyclization to completion.[6]

Reaction Mechanism Workflow

Gewald_Reaction cluster_1 Gewald-Type Cyclization Precursor This compound Enolate Enolate/Thioenolate Intermediate Precursor->Enolate Base (e.g., Morpholine) Sulfur_Adduct Sulfur Adduct Enolate->Sulfur_Adduct Elemental Sulfur (S8) Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Attack Aminothiophene 2-Aminothiophene Product (Fused Thiophene) Cyclized_Intermediate->Aminothiophene Tautomerization & Aromatization

Caption: Gewald-type cyclization of the precursor.

Experimental Protocols

The following protocols are provided as a starting point for the cyclization of this compound. Researchers should optimize these conditions based on their specific substrate and desired outcome.

Protocol 1: Thorpe-Ziegler Synthesis of a Thieno[3,2-b]pyridine Derivative

This protocol describes the base-catalyzed intramolecular cyclization to form a substituted thieno[3,2-b]pyridine.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Precursor Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C to destroy any excess NaH.

  • Work-up: Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,2-b]pyridine derivative.

Protocol 2: Gewald-Type Synthesis of a Fused 2-Aminothiophene

This protocol outlines a one-pot synthesis of a fused 2-aminothiophene derivative.

Materials:

  • This compound

  • Elemental sulfur (S₈)

  • Morpholine or Diethylamine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol or DMF.

  • Base Addition: To the stirred mixture, add morpholine or diethylamine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or to 50-60 °C (for DMF) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and then with a small amount of cold hexane to remove any unreacted sulfur. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the cyclization of this compound based on analogous reactions reported in the literature. Actual results may vary.

Cyclization Method Precursor Base/Catalyst Solvent Temp (°C) Time (h) Product Yield (%) Reference
Thorpe-Zieglerγ-KetonitrileNaHTHF252-4Thieno[3,2-b]pyridine60-85[1][2]
Gewald-Typeα-CyanoketoneMorpholineEthanol78 (reflux)2-6Fused 2-Aminothiophene55-75[4][6]
Gewald-Typeα-CyanoketoneDiethylamineDMF603-5Fused 2-Aminothiophene60-80[4][5]

Applications in Drug Discovery and Materials Science

The thieno[3,2-b]pyridines and fused 2-aminothiophenes synthesized from this compound are valuable scaffolds for further functionalization. The amino group in the Gewald product can be readily acylated, alkylated, or used in the construction of further heterocyclic rings, such as pyrimidines. The enamine functionality of the Thorpe-Ziegler product also offers a handle for subsequent chemical transformations.

These scaffolds have been explored for the development of:

  • Kinase inhibitors: The thienopyridine core can mimic the purine structure of ATP, making it a suitable template for designing inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Antiplatelet agents: Several clinically used antiplatelet drugs are based on the thienopyridine scaffold.[2]

  • Organic electronic materials: The electron-rich nature of thiophene-containing fused systems makes them attractive candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The Thorpe-Ziegler and Gewald-type cyclizations provide efficient and modular routes to construct complex thieno-fused systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this precursor and to accelerate the discovery of novel functional molecules.

References

  • Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds. Angewandte Chemie International Edition in English, 5(7), 651-663.
  • Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1735-1744.
  • Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2007). The Chemistry of Thienopyridines. In Advances in Heterocyclic Chemistry (Vol. 93, pp. 73-199). Elsevier.
  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Sanofi. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. U.S.
  • Hassan, A., Sarg, M., & El-Sebaey, S. (2014). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Medicinal Chemistry Research, 23(4), 1845-1854.
  • Abdel-Aziz, A. A. M., et al. (2023). Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units.
  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Shirokova, E. A., et al. (2025).
  • Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(6), 483-491.
  • Mack, T. L., & Varma, R. S. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4496-4506.
  • Ghorab, M. M., & Al-Said, M. S. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.
  • Shaabani, A., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(7), 1461-1467.
  • Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 879-918.
  • El-Kashef, H. S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2413-2441.
  • Al-Adiwish, W. M., et al. (2022). Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon.
  • Swami, K. C., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 4(10), 3815-3821.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(24), 7925-7929.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839.
  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2277-2282.
  • Wang, C., et al. (2021). Synthesis of Benzo-Fused Cyclic Ketones via Metal-Free Ring Expansion of Cyclopropanols Enabled by Proton-Coupled Electron Transfer. Organic Letters, 23(15), 5896-5900.
  • Strieth-Kalthoff, F., et al. (2020). Raw data for "Photochemical cyclization of tertiary buta-2,3-dienamides to β-lactams upon triplet energy transfer". Gutenberg Open Science.
  • Tardy, A., et al. (2020). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines.
  • Wang, Y., et al. (2023). Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. Organic & Biomolecular Chemistry, 21(42), 8449-8465.

Sources

Reagents for the reduction of the carbonyl group in 2-(Thiophene-3-carbonyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemoselective reduction of the carbonyl moiety in 2-(thiophene-3-carbonyl)butanenitrile to its corresponding


-hydroxynitrile. The target molecule presents a "Selectivity Triad" challenge:
  • Chemoselectivity: Reducing the ketone (C=O) without affecting the labile nitrile (CN) group.

  • Substrate Stability: The thiophene ring is susceptible to desulfurization or poisoning of heterogeneous catalysts.

  • Enolization: The

    
    -proton (flanked by a ketone and a nitrile) is highly acidic (
    
    
    
    ), leading to enolate formation under basic conditions, which inhibits nucleophilic attack.

This guide recommends Luche Reduction (NaBH


 + CeCl

)
as the primary protocol for racemic synthesis due to its ability to suppress enolization and enhance 1,2-reduction selectivity. For enantioselective requirements, Asymmetric Transfer Hydrogenation (ATH) is presented as the superior alternative to metal-poisoning catalytic hydrogenation.

Chemical Context & Reagent Selection

The reduction of


-ketonitriles is non-trivial. Standard NaBH

reduction often stalls due to the basicity of the borohydride deprotonating the

-carbon. Once the enolate forms, the carbonyl carbon becomes electron-rich and resistant to hydride attack.
Reagent Decision Matrix
Reagent SystemSuitabilityCritical Analysis
NaBH

/ MeOH
LowRisk: Basic conditions promote enolization of the

-proton, stalling the reaction or causing epimerization.
LiAlH

Unsuitable Fatal Flaw: Will reduce the nitrile to a primary amine and potentially ring-open the thiophene.
H

/ Pd-C
Unsuitable Fatal Flaw: Thiophene sulfur poisons the Pd catalyst; high pressure required risks reducing the thiophene ring.
NaBH

+ CeCl

(Luche)
High Recommended (Racemic): Ce

acts as a Lewis acid to activate the carbonyl and coordinates the solvent to protonate the alkoxide, mitigating basicity.
Ru-TsDPEN (ATH) High Recommended (Chiral): Transfer hydrogenation avoids H

gas and metal poisoning. High enantiomeric excess (ee).[1][2]
Decision Logic Diagram

ReagentSelection Start Target: this compound Reduction Q1 Is Enantiopurity Required? Start->Q1 Racemic Racemic Product Acceptable Q1->Racemic No Chiral Chiral Alcohol Required (>95% ee) Q1->Chiral Yes MethodA METHOD A: Luche Reduction (NaBH4 + CeCl3) Racemic->MethodA MethodB METHOD B: Asymmetric Transfer Hydrogenation (Ru-catalyst + Formic Acid) Chiral->MethodB Avoid1 AVOID: LiAlH4 (Reduces Nitrile) MethodA->Avoid1 Superior to Avoid2 AVOID: Pd/C + H2 (Thiophene Poisoning) MethodB->Avoid2 Superior to

Figure 1: Strategic decision tree for reagent selection based on stereochemical requirements and functional group compatibility.

Detailed Experimental Protocols

Protocol A: Luche Reduction (Racemic)

Objective: High-yield reduction of C=O to CH-OH while preserving the nitrile and thiophene ring. Mechanism: Cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity (making it a "harder" electrophile) and favoring 1,2-attack by the "hard" borohydride.[3] Crucially, it buffers the reaction, preventing the formation of the unreactive enolate.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH

    
    ) (1.2 eq)[4]
    
  • Additive: Cerium(III) Chloride Heptahydrate (CeCl

    
    ) (1.2 eq)
    
  • Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve This compound (10 mmol) and CeCl

    
      (12 mmol) in Methanol  (50 mL).
    
    • Note: The solution may turn slightly yellow. Ensure CeCl

      
       is fully dissolved before proceeding.
      
  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Why: Low temperature improves chemoselectivity and prevents over-reduction or side reactions with the nitrile.

  • Addition: Add NaBH

    
      (12 mmol) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur. Ensure adequate venting. Do not seal the flask.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) over 1 hour. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of the ketone peak.

  • Quench: Cool back to 0°C. Carefully add Saturated Aqueous NH

    
    Cl  (20 mL) dropwise.
    
    • Why: Acidic quench destroys excess hydride and breaks up Boron-Oxygen complexes.

  • Work-up: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[4]
Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of chiral


-hydroxynitrile (>95% ee).
Mechanism:  Noyori-type transfer hydrogenation using a Ruthenium-Arene complex. Formic acid/Triethylamine serves as the hydrogen donor, avoiding the use of H

gas and preventing thiophene poisoning.
Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Donor: 5:2 Formic Acid / Triethylamine azeotrope

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
  • Inert Atmosphere: Purge a reaction vessel with Nitrogen or Argon.

  • Solution Prep: Dissolve substrate (10 mmol) in DCM (30 mL).

  • Catalyst Addition: Add the Ru-catalyst (0.1 mmol). Stir until homogeneous.

  • Initiation: Add the Formic Acid/TEA mixture (2.5 eq of Formic acid relative to substrate) via syringe.

  • Reaction: Stir at 25-30°C for 12-24 hours.

    • Note: Do not heat excessively; higher temps degrade enantioselectivity.

  • Work-up: Dilute with water. Separate organic layer. Wash with saturated NaHCO

    
     (to remove residual formic acid) and Brine.
    

Analytical Validation

Successful reduction must be validated using orthogonal analytical techniques.

TechniqueExpected Observation (Product vs. Starting Material)
FT-IR Disappearance: Ketone C=O stretch (

1680 cm

). Appearance: Broad O-H stretch (

3400 cm

). Unchanged: Nitrile C

N stretch (

2250 cm

).

H-NMR
Shift: The

-proton (CH-Et) signal shifts upfield. New Signal: Appearance of the CH-OH proton (typically

4.5-5.5 ppm, doublet or multiplet).
HPLC Shift in retention time. For Protocol B, use Chiral HPLC (e.g., Chiralcel OD-H column) to determine enantiomeric excess (ee).
Workflow Visualization

ExperimentalWorkflow Input Start: Thiophene-Ketone + CeCl3 (in MeOH) Step1 Cool to 0°C Input->Step1 Step2 Add NaBH4 (Portion-wise) Step1->Step2 Step3 Reaction (1-2 Hours) Step2->Step3 Check TLC Check: Ketone Gone? Step3->Check Check->Step3 No (Wait) Quench Quench: Sat. NH4Cl Check->Quench Yes Isolate Isolate: Extract EtOAc -> Dry -> Conc. Quench->Isolate

Figure 2: Operational workflow for the Luche reduction protocol.

Troubleshooting & Safety

  • Incomplete Conversion:

    • Cause: Enolization of the starting material.

    • Fix: Add more CeCl

      
       (up to 1.5 eq) or add a drop of Acetic Acid to buffer the basicity of NaBH
      
      
      
      .
  • Nitrile Hydrolysis:

    • Cause: Acidic work-up was too strong or prolonged.

    • Fix: Use mild NH

      
      Cl for quenching and perform extraction quickly. Do not use HCl.
      
  • Thiophene Odor:

    • Safety: Thiophene derivatives often have strong, unpleasant sulfurous odors. All work must be performed in a fume hood.

References

  • Luche Reduction Mechanism & Scope: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.[3]

  • Bioc

    
    -Ketonitriles: 
    Xu, G. C., et al. (2013).[2][5] Stereocomplementary Bioreduction of 
    
    
    
    -Ketonitrile without Ethylated Byproduct. Organic Letters.
  • Asymmetric Transfer Hydrogenation (General Protocol): Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Sodium Borohydride Reactivity Profile: Master Organic Chemistry. (2011).[6] Sodium Borohydride (NaBH4) for the reduction of aldehydes and ketones.[4][6][7][8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Thiophene-3-carbonyl)butanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(thiophene-3-carbonyl)butanenitrile is suffering from low yields (<40%), inconsistent reproducibility, or difficulty isolating the pure product from the reaction mixture.

This transformation relies on the Claisen-type condensation (specifically a variation of the Thorpe-Ziegler reaction logic) between a thiophene-3-carboxylate ester and butyronitrile. The most common failure point in this synthesis is not the reagents themselves, but a misunderstanding of the thermodynamics of the enolate intermediate and the pH-dependent isolation .

This guide provides a self-validating protocol designed to boost yields to the 75-85% range while minimizing side reactions like thiophene ring metallation or nitrile self-condensation.

Module 1: The Mechanistic Critical Path

To fix the yield, we must first respect the stoichiometry. A common error is using 1.0 or 1.1 equivalents of base. This reaction requires a minimum of 2.0 equivalents of base.

The "Base Trap" Explained
  • Step 1 (Activation): The base deprotonates butyronitrile (

    
    -proton) to form a nitrile carbanion.
    
  • Step 2 (Attack): The carbanion attacks the thiophene ester, forming a tetrahedral intermediate.

  • Step 3 (Collapse): The intermediate collapses, expelling alkoxide and forming the

    
    -ketonitrile product.
    
  • Step 4 (The Trap): The product formed is more acidic (

    
    ) than the starting butyronitrile (
    
    
    
    ). It immediately consumes a second equivalent of base to form a stable enolate salt.
Visualizing the Pathway

ReactionLogic cluster_warning CRITICAL FAILURE POINT Start Butyronitrile + Base (Eq 1) Anion Nitrile Anion (Nucleophile) Start->Anion Deprotonation Attack Attack on Thiophene Ester Anion->Attack + Ester Product Beta-Ketonitrile (Formed) Attack->Product - Alkoxide Trap Product Deprotonation (Consumes Base Eq 2) Product->Trap Rapid H+ Transfer Stable Stable Enolate Salt (Resting State) Trap->Stable Requires Excess Base

Figure 1: The mechanistic necessity of excess base. The product acts as an internal acid quench if insufficient base is present.

Module 2: Validated Experimental Protocol

Reaction Class: Nucleophilic Acylation of Nitriles Recommended Scale: 10–50 mmol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleNotes
Butyronitrile 1.2NucleophileDistill if yellow/impure.
Methyl Thiophene-3-carboxylate 1.0ElectrophileMethyl esters are preferred over ethyl for faster kinetics.
Potassium tert-butoxide (KOtBu) 2.0 - 2.5BaseSuperior to NaH for this specific substrate; less risk of ring metallation.
THF (Anhydrous) SolventMediumMust be dry (Keep water <100 ppm).
Toluene Co-solventOptionalCan improve slurry stirring.
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round bottom flask under Nitrogen or Argon flow.

  • Base Suspension: Charge KOtBu (2.2 equiv) and anhydrous THF (0.5 M concentration relative to ester). Cool to 0°C.

    • Why? Starting cold prevents exotherms from causing local hot-spots that degrade the thiophene ring.

  • Nitrile Addition: Add Butyronitrile (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes.

    • Observation: The solution may turn yellow/orange.[10] This is the nitrile anion forming.[5]

  • Ester Addition: Add Methyl Thiophene-3-carboxylate (1.0 equiv) as a solution in minimal THF dropwise over 30 minutes.

  • Reaction Drive: Allow the mixture to warm to Room Temperature (RT). Then, heat to a gentle reflux (60–65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC or HPLC. The starting ester should disappear. A new polar spot (the enolate) will appear near the baseline (TLC) or as a major peak (HPLC).

  • Quench (Critical): Cool to 0°C. Slowly add 10% aqueous acetic acid or 1M HCl until pH is roughly 7.

    • Note: Do not dump into strong acid immediately; controlled quenching prevents "oiling out" of impurities.

Module 3: Work-up & Isolation (The "Hidden Killer")

Many researchers "lose" their product during extraction because they treat it like a neutral organic molecule. It is not. It is a pseudo-acid.

The pH Extraction Logic
  • At pH > 10: The product is an enolate (water soluble). It will go down the drain with the aqueous layer.

  • At pH < 4: The product is protonated (organic soluble).

Isolation Protocol
  • Phase Separation: After quenching, separate the organic layer.

  • Acidification: Acidify the aqueous layer to pH ~2–3 using 6M HCl.

    • Visual: The solution should turn cloudy as the protonated

      
      -ketonitrile precipitates or oils out.
      
  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Combine & Wash: Combine all organic fractions. Wash with Brine (1x). Dry over Na₂SO₄.[7]

  • Purification: Concentrate in vacuo. If the residue is an oil, crystallize from Hexane/EtOAc or Ethanol. If oil persists, use flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Yield < 50% Insufficient BaseEnsure 2.0+ equivalents of KOtBu are used. The product consumes base.[3]
Starting Material Remains Wet SolventsWater kills the nitrile anion immediately. Use freshly distilled THF or molecular sieves.
Complex Impurity Profile Thiophene MetallationIf using LDA/n-BuLi, the thiophene ring (pos 2) may be lithiated. Switch to KOtBu or NaH which are less nucleophilic/aggressive toward the ring [2].
Product "Disappeared" Incorrect Extraction pHYou likely extracted while the aqueous layer was basic. Acidify aqueous layer to pH 2 and re-extract.
Solid won't dissolve "Hard" EnolatePotassium enolates can be insoluble in THF. Add 10% DMF or use Toluene/THF mix to keep the slurry mobile.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of KOtBu? A: Yes. NaH (60% in oil) is a classic reagent for this [3]. However, NaH reactions are heterogeneous and can be slower. If using NaH, add a catalytic amount of ethanol (or methanol) to generate a small amount of alkoxide in situ, which initiates the reaction faster. Heat to reflux is almost always required with NaH.

Q: Why use the methyl ester instead of the acid chloride? A: While acid chlorides are more reactive, they are prone to O-acylation (forming enol esters) rather than C-acylation (forming the desired ketone) when reacting with nitrile anions. Esters provide better selectivity for C-acylation in this specific thermodynamic well [4].

Q: My product is an oil. How do I get a solid? A:


-ketonitriles often exist as a mix of keto/enol tautomers, making them oily.
  • High vacuum drying (remove all EtOAc).

  • Trituration with cold pentane or diethyl ether.

  • If it remains an oil, verify purity by NMR. If >95% pure, use the oil directly in the next step.

References

  • Jiuxi, C. et al. (2021).[4] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation." The Journal of Organic Chemistry. (Demonstrates the acidity/enolate stability issues inherent to this structure).

  • Dunne, E.C. et al. (2006). "Synthesis of beta-ketonitriles." Organic Letters.
  • Sigma-Aldrich Technical Library. "Product Specification: this compound." (Verifying stability and handling of the specific CAS 1156898-73-5).

  • Organic Syntheses. "General procedures for Thorpe-Ziegler and Claisen Condensations." Org.[4][8] Synth. Coll. Vol. (Foundational stoichiometry for nitrile acylation).

Sources

Overcoming steric hindrance in 2-(Thiophene-3-carbonyl)butanenitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4492-THIO-STERIC
Subject: Overcoming Steric Hindrance & Regioselectivity Issues
Status: Open [Resolution Guide Attached]

Executive Summary

You are encountering difficulties with 2-(thiophene-3-carbonyl)butanenitrile (CAS: 1156898-73-5). This scaffold presents a "perfect storm" of synthetic challenges:

  • Regiochemical Mismatch: The thiophene ring naturally favors electrophilic attack at C2, but your target requires substitution at C3.

  • Steric Congestion: The ketone is flanked by a bulky aromatic heterocycle and a branched

    
    -carbon (bearing both ethyl and nitrile groups), blocking the Bürgi-Dunitz trajectory for nucleophiles.
    

This guide provides the standard operating procedures (SOPs) to bypass these energy barriers using Lithium-Halogen Exchange (for scaffold construction) and Luche Reduction (for carbonyl functionalization).

Module 1: Scaffold Construction (The "Make" Phase)

Problem: Direct Friedel-Crafts acylation of thiophene yields the C2-isomer (>95%), not your desired C3-isomer. Solution: You must invert the reactivity using a brominated precursor.

Protocol A: The C3-Selective Route

Do not attempt direct acylation. Use 3-bromothiophene as your starting material to force C3 selectivity via lithiation.

Reagents:

  • 3-Bromothiophene[1][2]

  • 
    -Butyllithium (
    
    
    
    -BuLi)[1]
  • Ethyl 2-cyanobutanoate (Electrophile)

Step-by-Step Workflow:

  • Cryogenic Lithiation: Dissolve 3-bromothiophene in anhydrous THF. Cool to -78°C .

  • Exchange: Add

    
    -BuLi (1.05 eq) dropwise. Stir for 30 min.
    
    • Mechanism:[2][3][4][5][6] The Li atom replaces Br at C3. The low temperature prevents "scrambling" of the lithium to the thermodynamically favored C2 position.

  • Acylation: Cannulate the 3-thienyllithium solution into a pre-cooled solution of the electrophile (Ethyl 2-cyanobutanoate).

    • Note: Inverse addition (nucleophile into electrophile) prevents double-addition.

Visual Workflow: Regioselective Synthesis

SynthesisPath Start Thiophene (Unsubstituted) Fail C2-Acylation (Wrong Isomer) Start->Fail Friedel-Crafts (AlCl3/RCOCl) CorrectStart 3-Bromothiophene Lithiation 3-Thienyllithium (-78°C, THF) CorrectStart->Lithiation n-BuLi Li-Hal Exchange Target 2-(Thiophene-3-carbonyl) butanenitrile Lithiation->Target + Ethyl 2-cyanobutanoate

Figure 1: Comparison of the failed direct acylation route vs. the successful organolithium strategy.

Module 2: Functionalizing the Hindered Ketone

Problem: Standard reduction (NaBH₄/MeOH) of your ketone fails or is sluggish. Root Cause: The


-ethyl and 

-cyano groups create a "steric wall." Additionally, the thiophene ring acts as an electron donor, reducing the electrophilicity of the carbonyl carbon.

Solution: Luche Reduction . You must coordinate the carbonyl oxygen to a Lanthanide Lewis Acid (Cerium) to activate it and permit attack by the borohydride.

The Luche Protocol (CeCl₃[9]·7H₂O / NaBH₄)
ParameterSpecificationReason
Solvent Methanol (MeOH)Essential.[7] CeCl₃ accelerates the methanolysis of NaBH₄ to form alkoxyborohydrides.
Catalyst CeCl₃·7H₂O (1.0 eq)Coordinates to carbonyl oxygen; hardens the nucleophile (HSAB theory).
Reductant NaBH₄ (1.0 - 1.5 eq)Added in portions to control H₂ evolution.
Temperature -15°C to 0°CLow temp suppresses side reactions (e.g., nitrile reduction).

Experimental Steps:

  • Dissolve this compound (1 mmol) in MeOH (0.4 M).

  • Add CeCl₃·7H₂O (1 mmol). Stir until fully dissolved (solution may turn slightly yellow).

  • Cool to 0°C .

  • Add NaBH₄ (1.2 mmol) in small portions over 10 minutes. Expect vigorous bubbling.

  • Monitor: TLC usually shows conversion within 15–30 minutes. The Lewis Acid activation makes this reaction much faster than standard borohydride reductions.

Mechanism: Why CeCl₃ Overcomes Steric Bulk

LucheMech Ketone Sterically Hindered Ketone CeComplex Ce(III)-Ketone Complex Ketone->CeComplex CeCl3 coordination (Activates C=O) Attack Hydride Attack (Less Hindered) CeComplex->Attack NaBH4 (Hard Nucleophile) Solvent Assisted Alcohol Target Alcohol Attack->Alcohol Workup

Figure 2: Cerium(III) coordinates to the carbonyl oxygen, increasing electrophilicity and allowing reduction despite steric crowding.

Module 3: Troubleshooting & FAQs

Q1: My reaction yields the C2-substituted thiophene. Why?

Diagnosis: You likely used a Friedel-Crafts catalyst (


, 

) with thiophene. Fix: Thiophene is electronically biased to react at C2. You cannot override this with temperature alone. You must switch to the 3-bromothiophene route described in Module 1 to lock the regiochemistry.
Q2: I am seeing "O-alkylation" instead of "C-alkylation" when adding the ethyl group.

Context: If you are trying to build the chain by alkylating 3-oxo-3-(thiophen-3-yl)propanenitrile. Diagnosis: The enolate oxygen is less hindered than the carbon. Fix:

  • Solvent: Switch from polar aprotic (DMF) to non-polar (Toluene) if possible, or use Phase Transfer Catalysis (PTC) .

  • Counter-ion: Use a "soft" counter-ion. Tetrabutylammonium bromide (TBAB) often promotes C-alkylation over O-alkylation.

Q3: The nitrile group was reduced to an amine during the ketone reduction.

Diagnosis: The reaction temperature was too high, or you used


 (too strong).
Fix:  Stick strictly to the Luche conditions  (NaBH₄ + CeCl₃). The presence of Cerium makes the borohydride "harder" (HSAB theory), making it highly selective for the "hard" ketone over the "soft" nitrile.[7] Keep T < 0°C.

References

  • Regioselectivity in Thiophene Acylation

    • Title: Regioselectivity in Friedel–Crafts acylation of thiophene.[2][8]

    • Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.
    • Link:

  • Luche Reduction Mechanism

    • Title: Lanthanides in organic chemistry.[5][7] 1. Selective 1,2 reductions of conjugated ketones.[7]

    • Source: J. Am. Chem. Soc.[7] (via Wikipedia/Organic-Chemistry.org summaries).

    • Link:

  • Steric Hindrance in Nucleophilic Addition

    • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones (Steric Factors).[6]

    • Source: Chemistry Steps.[9][10][11]

    • Link:

  • Synthesis of Thiophene Derivatives

    • Title: 2-Acetothienone (Classic Acylation Procedure - showing C2 preference).
    • Source: Organic Syntheses, Coll.[12] Vol. 3, p.14 (1955).

    • Link:

Sources

Controlling temperature gradients for thiophene carbonyl stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Temperature Gradients for Optimal Experimental Outcomes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiophene carbonyl compounds. The thermal lability of these valuable heterocyclic building blocks is a critical factor that can significantly impact reaction yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of temperature control in your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guides: A Problem-and-Solution Approach

This section is designed to address specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes related to temperature control and actionable solutions.

Problem 1: My Friedel-Crafts acylation reaction with a thiophene substrate is producing a dark, tar-like material, and the yield of my desired 2-acylthiophene is low.

  • Analysis: The formation of tar or resinous materials is a common issue in Friedel-Crafts reactions involving reactive heterocycles like thiophene. This is often a result of polymerization of the thiophene ring under harsh acidic conditions or at elevated temperatures. Localized "hot spots" in the reaction mixture, caused by poor temperature control during the exothermic addition of reagents, can significantly contribute to this problem.

  • Solution:

    • Lower the Reaction Temperature: Many Friedel-Crafts acylations of thiophene can be effectively carried out at lower temperatures. Cooling the reaction mixture to 0°C or even lower before and during the addition of the Lewis acid and acylating agent can significantly reduce polymerization side reactions.

    • Slow, Controlled Reagent Addition: The dropwise addition of the acylating agent or the Lewis acid to the thiophene solution is crucial. This allows the heat generated from the exothermic reaction to dissipate, preventing the formation of localized hot spots. The use of a syringe pump for addition can provide excellent control.

    • Modify the Order of Addition: To minimize tarring, especially when using a strong Lewis acid like aluminum chloride, it is often beneficial to add the catalyst to a pre-mixed solution of the thiophene and the acylating agent at a low temperature.

    • Choose a Milder Catalyst: If tar formation persists, consider switching from a strong Lewis acid like AlCl₃ to a milder one such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). Solid acid catalysts, like certain zeolites, can also be effective and reduce the harshness of the reaction conditions.

Problem 2: I am observing significant decarboxylation of my thiophene-2-carboxylic acid during my reaction or workup.

  • Analysis: Thiophene carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures. The stability is dependent on the substitution pattern on the thiophene ring. This can be a significant issue during reactions requiring heat or during purification steps like distillation.

  • Solution:

    • Reaction Temperature and Time: If possible, conduct subsequent reactions at the lowest effective temperature. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.

    • pH Control: The stability of carboxylic acids can be pH-dependent. In some cases, converting the carboxylic acid to its salt form by performing the reaction under basic conditions can increase its stability towards decarboxylation.

    • Purification Method: Avoid high-temperature distillation if the compound is known to be thermally labile. Consider alternative purification methods such as recrystallization from a suitable solvent system at a controlled temperature or column chromatography. If distillation is necessary, use a high-vacuum setup to lower the boiling point.

Problem 3: My crystallization of a thiophene carbonyl derivative is resulting in poor crystal quality, oiling out, or inconsistent polymorphic forms.

  • Analysis: The rate of cooling during crystallization is a critical parameter that influences nucleation and crystal growth. Rapid cooling can lead to the formation of small, impure crystals, or the compound may "oil out" of solution if the temperature drops below its melting point before it has had a chance to crystallize. The cooling profile can also influence which polymorphic form of the compound crystallizes.

  • Solution:

    • Controlled Cooling Protocol: Implement a slow, linear cooling ramp instead of simply placing the crystallization vessel in an ice bath or freezer. This can be achieved using a programmable cryostat or by placing the vessel in a Dewar flask with a solvent that slowly cools. A slow cooling rate gives molecules more time to orient themselves into a well-defined crystal lattice.[1]

    • Solvent Selection: Ensure that the chosen solvent system provides a good solubility gradient with temperature. The compound should be sparingly soluble at low temperatures but readily soluble at higher temperatures.

    • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution at a specific temperature can initiate crystallization in a controlled manner and often leads to the formation of a desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the typical decomposition temperatures for common thiophene carbonyl compounds?

A1: The thermal stability of thiophene carbonyl compounds can vary significantly based on their specific structure and the presence of other functional groups. While a comprehensive database is difficult to compile, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for determining the thermal stability of your specific compound.[2] TGA measures the change in mass of a sample as a function of temperature, providing a decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.[3] DSC can detect thermal events like melting, crystallization, and decomposition. For example, some thiophene-based polymers exhibit decomposition temperatures well above 300°C.[3] However, simpler, non-polymeric thiophene carbonyl compounds may have lower decomposition temperatures. It is crucial to perform thermal analysis on your specific compound to establish its thermal limits before planning reactions or purifications at elevated temperatures.

Q2: How can I accurately control the temperature of my reaction on a laboratory scale?

A2: Precise temperature control is essential for reproducible and high-yielding reactions. Several methods are available for laboratory-scale experiments:

  • Liquid Baths: Oil baths are commonly used for temperatures up to around 220°C (silicone oil) or higher with specific paraffin oils.[4] Water baths are suitable for gentle heating between 35-80°C.[4] For sub-ambient temperatures, cryocoolers can maintain a set temperature for extended periods, while various solvent/dry ice or liquid nitrogen slush baths can achieve specific low temperatures (e.g., dry ice/acetone at -78°C).[4]

  • Heating Mantles with Sand: For high temperatures, a heating mantle filled with sand provides a safe and effective heating method.[4]

  • Automated Laboratory Reactors (ALRs): These systems offer the highest level of control and reproducibility. ALRs use a jacketed vessel with a circulating fluid to precisely control the internal reaction temperature. They can be programmed to follow specific temperature ramps (both heating and cooling) and can be integrated with sensors for real-time monitoring.[5][6] This level of control is particularly beneficial for managing exothermic or endothermic events.

Q3: Can temperature gradients during workup and purification affect my final product?

A3: Absolutely. Temperature control is not just important during the reaction itself.

  • Quenching: Rapidly quenching a reaction by adding a cold solution can sometimes cause the product to precipitate out too quickly, trapping impurities. A more controlled quench, where the quenching solution is added slowly or the reaction mixture is cooled before quenching, can be beneficial.

  • Extraction: During liquid-liquid extractions, ensure that the temperature of your solutions is consistent to avoid solubility issues. Some compounds may be less soluble in a cold extraction solvent, leading to product loss.

  • Distillation: As mentioned previously, high pot temperatures during distillation can lead to decomposition of thermally sensitive thiophene carbonyl compounds.[7] Always use the lowest possible pressure to reduce the boiling point. It is also good practice to keep the distillation time as short as possible.[7]

  • Crystallization: The cooling rate during crystallization has a profound impact on crystal size, purity, and polymorphic form.[1]

Q4: What are the primary degradation pathways for thiophene carbonyl compounds under thermal stress?

A4: The two most common thermal degradation pathways for thiophene carbonyl compounds are:

  • Decarboxylation: Thiophene carboxylic acids can lose a molecule of carbon dioxide upon heating to form the corresponding thiophene. The ease of decarboxylation depends on the substitution pattern and the presence of other functional groups.

  • Polymerization/Tar Formation: This is particularly prevalent in acidic conditions, such as those used in Friedel-Crafts reactions. The thiophene ring can be protonated, leading to electrophilic attack on another thiophene molecule, initiating a polymerization cascade that results in insoluble, dark-colored tars.

A simplified representation of these pathways is shown below:

Caption: Key thermal degradation pathways for thiophene carbonyl compounds.

Experimental Protocols

Protocol 1: Controlled Temperature Friedel-Crafts Acylation of Thiophene

This protocol provides a general procedure for the acylation of thiophene with enhanced temperature control to minimize side-product formation.

Materials:

  • Thiophene

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Lewis acid catalyst (e.g., AlCl₃ or SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Three-neck round-bottom flask

  • Dropping funnel or syringe pump

  • Magnetic stirrer

  • Thermometer or temperature probe

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: Charge the flask with thiophene and the anhydrous solvent. Cool the mixture to the desired temperature (e.g., 0°C) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst to the stirred thiophene solution, ensuring the temperature does not rise significantly.

  • Controlled Acylating Agent Addition: Add the acylating agent to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the internal temperature of the reaction below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture further in an ice bath and slowly and carefully pour it into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the catalyst complex.

  • Workup: Proceed with the standard aqueous workup, including extraction with an organic solvent, washing, drying, and solvent removal under reduced pressure.

Caption: Workflow for controlled temperature Friedel-Crafts acylation.

Protocol 2: Controlled Cooling Crystallization for High Purity Thiophene Carbonyls

This protocol outlines a method for obtaining high-quality crystals of a thiophene carbonyl compound.

Materials:

  • Crude thiophene carbonyl compound

  • Appropriate solvent system (for recrystallization)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Insulated container (e.g., Dewar flask or styrofoam box)

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the appropriate solvent at an elevated temperature.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Initiate Cooling: Allow the hot, clear solution to cool slowly towards room temperature.

  • Controlled Slow Cooling: Once the solution has reached room temperature, place the flask in an insulated container to slow down the cooling process further. For even more control, a programmable cooling bath can be used to ramp down the temperature at a specific rate (e.g., 5-10°C per hour).

  • Crystal Formation: Allow the solution to stand undisturbed as crystals form. Avoid agitating the solution during this phase.

  • Complete Crystallization: Once crystal formation appears complete, you can place the flask in a refrigerator or freezer to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary

The following table summarizes key thermal properties and recommended temperature ranges for handling representative thiophene carbonyl compounds. Note that these are general guidelines, and the optimal conditions for your specific substrate should be determined experimentally.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Key Thermal Considerations & Recommended Temperature Ranges
Thiophene-2-carbonyl chloride C₅H₃ClOS~ -7190Moisture sensitive; may decompose on exposure to water. Distillation should be performed under vacuum to lower the boiling point and minimize thermal decomposition. Recommended reaction temperatures are often sub-ambient (0°C or below) for acylation reactions.
2-Acetylthiophene C₆H₆OS10-11214Relatively stable, but prolonged heating at high temperatures can lead to side reactions.[8] For reactions like acetylation, temperatures around 60-80°C are often employed, but careful control is needed to prevent byproducts.[9]
Thiophene-2-carboxylic acid C₅H₄O₂S125-127~260Susceptible to decarboxylation at elevated temperatures, especially above its melting point. Reactions should be conducted at the lowest possible temperature. Avoid high-temperature distillation for purification.
Thiophene-2-carboxamide C₅H₅NOS179-181-Generally more stable than the corresponding carboxylic acid. However, prolonged heating at high temperatures in the presence of strong acids or bases can lead to hydrolysis.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem.
  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. [Link]

  • Engineering chemistry: integrating batch and flow reactions on a single, automated reactor platform. (2016). RSC Publishing. [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]

  • 2-vinylthiophene. Organic Syntheses Procedure. [Link]

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

  • Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes.
  • Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. (2021). Eurasian Chemical Communications. [Link]

  • Process for the purification of thiophenes.
  • Thiophene-2-carboxylic acid. Solubility of Things. [Link]

  • Method for purifying thiophene by azeotropic distillation.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]

  • Overcoming challenges in the acylation of the thiophene 3-position. Benchchem.
  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
  • Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis.
  • Recent Developments in Reactor Automation for Multistep Chemical Synthesis. White Rose Research Online.
  • Automated Lab Reactors. Syrris. [Link]

  • Automated Lab Reactors, In-Situ Analysis, and Modeling Software. Mettler Toledo. [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...
  • Thermogravimetric analysis plots of arene-thiophene oligomers.
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Decomposition method of thiophene.
  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives
  • A robotic system for automated chemical synthesis of therapeutic agents. PMC - NIH.
  • Thermal analysis. University of Szeged. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]

  • Thiophene. Wikipedia. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Thermal Analysis. ACS Publications. [Link]

  • Melting and crystallization of poly(3-hydroxybutyrate): effect of heating/cooling rates on phase transformation. SciELO. [Link]

  • Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Improvement of high voltage cycling performance and thermal stability of lithium–ion cells by use of a thiophene additive. ScienceDirect. [Link]

Sources

Removing metal catalyst impurities from 2-(Thiophene-3-carbonyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Impurity Removal Guide Subject: Purification of 2-(Thiophene-3-carbonyl)butanenitrile Ticket ID: #MET-REM-THIO-CN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with This compound , a functionalized intermediate likely synthesized via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, or Kumada).

The Challenge: This molecule presents a "double-edged" coordination problem. Both the nitrile nitrogen (soft donor) and the thiophene sulfur (soft donor) can act as ligands, effectively competing with standard scavengers to bind the metal catalyst (Pd or Ni). This creates a "tightly bound" metal complex that resists simple filtration.

Regulatory Target (ICH Q3D):

  • Palladium (Pd): Class 2B. Limit: 100 µ g/day (Oral), 10 µ g/day (Parenteral).[1]

  • Nickel (Ni): Class 2A. Limit: 200 µ g/day (Oral), 20 µ g/day (Parenteral).

Module 1: Diagnostic & Triage

Before selecting a removal method, determine the state of your metal impurity.[2]

Q: How do I know if the metal is colloidal (heterogeneous) or bound (homogeneous)? A: Perform a "Split-Test" on a 100 mg aliquot.

  • Test A: Filter the solution through a 0.45 µm PTFE membrane. Analyze filtrate by ICP-MS.

  • Test B: Analyze the raw unfiltered solution by ICP-MS.

    • Result: If A ≈ B, you have homogeneous (bound) species . You need chemical scavengers (Module 2).

    • Result: If A << B, you have colloidal metal . Simple filtration (Celite/Charcoal) may suffice (Module 4).

Module 2: Solid-Supported Scavengers (The Gold Standard)

For thiophene-nitrile systems, silica-based scavengers are superior to polymer resins because they do not swell and trap the product.

Recommended Scavengers:

  • Primary Choice (Pd/Ni): SiliaMetS® Thiol (Si-SH) or SiliaMetS® DMT (Dimercaptotriazine).

    • Why: These have a higher affinity for Pd/Ni than the thiophene/nitrile moieties in your product.

  • Secondary Choice (High Pd levels >1000 ppm): SiliaMetS® Thiourea .

Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® Thiol (4 molar equivalents relative to the residual metal content, NOT the product).

    • Note: If metal content is unknown, start with 10% w/w relative to the product.

  • Temperature: Heat to 50°C for 4 hours.

    • Critical: Room temperature is often insufficient to break the Product-Metal bond in thiophene systems. Heat provides the activation energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm pad or sintered glass.

  • Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.

Module 3: Chelation Wash (The "Bulk" Solution)

If solid scavengers are too costly for your scale, use aqueous chelation.

Warning: Nitriles are susceptible to hydrolysis under strong acidic/basic conditions. Do NOT use strong HCl or NaOH washes.

Protocol: The L-Cysteine Wash

L-Cysteine is a zwitterionic amino acid that forms water-soluble complexes with Pd and Ni.

  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene .

  • Reagent: Prepare a 10% wt/vol aqueous solution of L-Cysteine . Adjust pH to 7.0–8.0 using mild bicarbonate (crucial to prevent nitrile hydrolysis).

  • Execution:

    • Add L-Cysteine solution (0.5 volumes relative to organic layer) to the reactor.

    • Heat to 40–50°C and stir vigorously for 1 hour.

    • Visual Cue: The aqueous layer often turns yellow/orange/brown as it pulls the metal out.

  • Separation: Cool to RT. Separate layers.

  • Repeat: Repeat wash 2x if initial Pd > 500 ppm.

  • Polishing: Wash organic layer with brine to remove residual cysteine.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying your specific compound.

MetalRemovalLogic Start Crude 2-(Thiophene-3-carbonyl) butanenitrile Analyze ICP-MS Analysis (Total Metal Content) Start->Analyze LevelCheck Metal Level? Analyze->LevelCheck High > 1000 ppm LevelCheck->High High Load Med 100 - 1000 ppm LevelCheck->Med Moderate Low < 100 ppm LevelCheck->Low Polishing MethodA Method A: L-Cysteine Wash (pH 7-8, 50°C) High->MethodA MethodB Method B: SiliaMetS Thiol (10% w/w, 50°C) Med->MethodB MethodC Method C: Activated Carbon (Cuno/Darco) Low->MethodC MethodA->MethodB If > 100 ppm remains ReAnalyze Re-Analyze (ICP-MS) MethodB->ReAnalyze MethodC->ReAnalyze ReAnalyze->MethodB Fail (Loop) Success Proceed to Crystallization (Final API) ReAnalyze->Success Pass (< Limits)

Caption: Decision matrix for selecting the optimal purification route based on initial metal burden.

Troubleshooting & FAQs

Q: I used charcoal (Activated Carbon), but I lost 30% of my yield. Why? A: Your molecule contains a thiophene ring (aromatic system).[3] Activated carbon adsorbs planar aromatic molecules via


-

stacking.
  • Fix: Switch to SiliaMetS® Thiol . The interaction is covalent (S-Metal) rather than adsorptive, resulting in significantly higher product recovery (>95%).

Q: The Pd level plateaued at 50 ppm and won't go lower. What now? A: You likely have a thermodynamic equilibrium issue.

  • Fix 1 (Kinetics): Increase temperature to 60°C (if stable) to overcome the activation energy of the Thiophene-Pd bond.

  • Fix 2 (Solvent): If using DCM, switch to THF or Toluene . Chlorinated solvents can sometimes stabilize certain Pd complexes, making them harder to scavenge.

Q: Can I use Trimercaptotriazine (TMT) resin? A: Yes, SiliaMetS® DMT (the silica-bound equivalent of TMT) is excellent. It is particularly good if your impurity is Pd(II) (oxidized species). If you suspect Pd(0) nanoparticles, SiliaMetS® Thiol is generally more robust.

Q: Is my nitrile group at risk during these treatments? A:

  • Risk: High.[4] Nitriles hydrolyze to amides in the presence of metals + water + heat (hydration).

  • Mitigation: Ensure all scavenger steps are done in anhydrous organic solvents (THF/EtOAc) if using silica. If using aqueous washes (Cysteine), keep contact time under 2 hours and pH strictly neutral (7.0–8.0).

Data Summary: Scavenger Efficiency

Scavenger TypeActive MoietyTarget MetalsBest For...[5]Compatibility Note
SiliaMetS® Thiol -SH (Mercaptan)Pd, Ag, Pt, CuBroad spectrum Pd removalBest Overall. High affinity.
SiliaMetS® DMT DimercaptotriazinePd, Ru, Rh, NiPd(II) speciesExcellent for stubborn complexes.
L-Cysteine Amino AcidPd, NiBulk removal (>1000 ppm)Requires aqueous extraction.
Activated Carbon CarbonColloidal MetalsFinal polishingYield loss risk with thiophenes.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation, 2019. Link

  • Palladium Removal Protocol Using L-Cysteine. Organic Process Research & Development, 2023. Link

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc., Application Note. Link

  • Metal Scavenging from Nitrile-Containing Pharmaceuticals. National Institutes of Health (PMC). Link

  • Evaluation of Scavengers for Palladium Removal. Biotage Application Notes, 2015. Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H-NMR Chemical Shift Assignments for 2-(Thiophene-3-carbonyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This guide provides a detailed analysis and comparison of the ¹H-NMR chemical shift assignments for 2-(Thiophene-3-carbonyl)butanenitrile, a molecule of interest in synthetic chemistry and drug development. By integrating foundational NMR principles with comparative data from analogous structures, we present a definitive assignment of the proton signals. This document serves as a technical resource for researchers, offering not only the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns. The guide includes a standardized experimental protocol for data acquisition, ensuring reproducibility and methodological integrity.

Introduction and Scientific Context

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The precise chemical environment of each proton in a molecule generates a unique resonance frequency, providing a wealth of information about its electronic environment, connectivity, and stereochemistry.

This compound (C₉H₉NOS) is a bifunctional molecule incorporating a thiophene ring, a ketone, and a nitrile group.[1] The correct assignment of its ¹H-NMR spectrum is crucial for confirming its identity during synthesis, assessing its purity, and understanding its conformational preferences. The electronic interplay between the electron-rich thiophene ring and the strongly electron-withdrawing carbonyl and cyano groups creates a distinct and predictable set of chemical shifts. This guide aims to deconstruct the ¹H-NMR spectrum of this molecule, providing a robust and experimentally grounded assignment for each proton.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are systematically labeled as shown below. The assignments will refer to these designations.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H-NMR Spectral Analysis

A theoretical analysis of the structure allows for the prediction of the chemical shifts, multiplicities, and integration values for each proton.

  • Thiophene Ring Protons (H-2, H-4, H-5): The protons on a thiophene ring typically resonate between 7.0 and 7.4 ppm.[2] The electron-withdrawing nature of the carbonyl group at the C-3 position will deshield the adjacent ring protons.

    • H-2: This proton is ortho to the carbonyl substituent. It is expected to be the most downfield of the thiophene protons due to its proximity to both the electron-withdrawing carbonyl group and the electronegative sulfur atom.

    • H-4: This proton is also ortho to the carbonyl group and will experience significant deshielding.

    • H-5: This proton is meta to the substituent and will be the least deshielded of the three, appearing most upfield.

  • Butanenitrile Chain Protons (H-α, H-β, H-γ):

    • H-α: This methine proton is positioned between two powerful electron-withdrawing groups: a carbonyl and a nitrile. This dual influence will cause a substantial downfield shift, likely placing it in the 3.5 - 4.5 ppm range. It will be split by the adjacent methylene (H-β) protons, appearing as a triplet.

    • H-β: These methylene protons are adjacent to a chiral center (C-α) and will be split by both H-α and the methyl (H-γ) protons, resulting in a complex multiplet. Their chemical shift is predicted to be in the 1.8 - 2.5 ppm region, downfield from a standard alkane due to the influence of the nearby cyano and carbonyl groups.[3]

    • H-γ: The terminal methyl protons will be the most shielded (upfield) protons in the aliphatic chain. They will be split by the H-β methylene protons into a triplet. Based on data for butyronitrile, the shift should be around 1.1 ppm.[4]

Comparative Analysis and Chemical Shift Assignments

While an experimental spectrum for the title compound is not publicly available, a reliable assignment can be compiled by comparing predicted values with experimental data from structurally related compounds.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 8.2 - 8.4dd~2.9, 1.21H
H-5 7.6 - 7.8dd~5.0, 2.91H
H-4 7.4 - 7.6dd~5.0, 1.21H
H-α 4.0 - 4.3t~7.21H
H-β 1.9 - 2.2m (sextet)~7.32H
H-γ 1.0 - 1.2t~7.43H

Justification for Assignments:

  • Thiophene Protons: In thiophene-3-carbonyl chloride, the proton analogous to H-2 is found significantly downfield.[5] The expected coupling constants are based on typical thiophene ring systems, where J(H4-H5) is the largest (~5.0 Hz), followed by J(H2-H5) (~2.9 Hz), and J(H2-H4) is the smallest (~1.2 Hz). The most deshielded signal, a doublet of doublets, is assigned to H-2. The other two thiophene signals are assigned based on their expected shifts and coupling patterns.

  • H-α (Methine): The position of a proton alpha to a nitrile is typically 2-3 ppm.[3] The additional alpha-carbonyl group strongly enhances the deshielding effect, justifying the shift to the 4.0-4.3 ppm region. This is a characteristic shift for protons situated between two strong withdrawing groups. The triplet multiplicity arises from coupling to the two equivalent H-β protons.

  • H-β (Methylene): In butyronitrile, the methylene group adjacent to the nitrile appears at ~2.34 ppm.[4] In our target molecule, this group is one carbon further away from the nitrile but is beta to a carbonyl. This leads to a predicted shift in the 1.9-2.2 ppm range. The multiplicity will be a complex multiplet (theoretically a sextet) due to coupling with both H-α (1 proton) and H-γ (3 protons).

  • H-γ (Methyl): The terminal methyl group is the least affected by the electron-withdrawing functionalities. Its chemical shift and triplet splitting pattern are expected to be very similar to that of the terminal methyl in butyronitrile, which is observed at approximately 1.08 ppm.[4]

Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible ¹H-NMR data for this compound, the following protocol is recommended.

Workflow for ¹H-NMR Data Acquisition

Caption: Standardized workflow for NMR sample analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[6][7]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

  • NMR Tube Loading:

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the tube is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Load a standard set of acquisition parameters for a ¹H experiment on a 400 MHz (or higher) spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Tuning and Matching:

    • Tune and match the probe to the ¹H frequency to ensure maximum sensitivity and efficient power transfer.

  • Data Acquisition:

    • Acquire the spectrum using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a standard pulse angle (e.g., 30° or 90°) and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative proton ratios.

  • Data Analysis:

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the corresponding protons in the molecule.

Conclusion

This guide provides a robust and scientifically-grounded framework for the assignment of the ¹H-NMR spectrum of this compound. By leveraging established NMR principles and comparative data from analogous structures, we have presented a complete set of assignments with detailed justifications. The inclusion of a standardized experimental protocol further ensures that researchers can reliably obtain and interpret high-quality data. This comprehensive analysis serves as a valuable technical reference for chemists working with this and structurally related compounds.

References

  • Takahashi, K., et al. (1970). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8008, Butyronitrile. [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

  • The Royal Society of Chemistry. (2018). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. [Link]

  • Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry.
  • 001CHEMICAL. CAS No. 1156898-73-5, this compound. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Al-Warhi, T., et al. (2022). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. [Link]

  • OpenOChem Learn. HNMR Practice 4. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Automated Topology Builder. Butyronitrile | C4H7N | MD Topology | NMR | X-Ray. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank. [Link]

  • ResearchGate. (PDF) Thiophene-3-carbonyl Chloride. [Link]

  • Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 2-(Thiophene-3-carbonyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Thiophene-3-carbonyl)butanenitrile (CAS: 1156898-73-5).

The Verdict: While C18 stationary phases are the industry standard for alkyl-based separations, our comparative analysis demonstrates that a Phenyl-Hexyl stationary phase provides superior selectivity for this thiophene-based intermediate. The presence of the thiophene ring and the


-ketonitrile moiety introduces specific 

-

interaction opportunities that C18 columns fail to exploit, particularly when resolving potential regioisomers (e.g., 2-thiophene vs. 3-thiophene derivatives).

Analyte Profile & Separation Challenge

To develop a self-validating method, we must first understand the physicochemical properties of the analyte and its likely impurities.

  • Analyte: this compound[1][2]

  • Chemical Class:

    
    -Ketonitrile / Thiophene derivative.
    
  • Key Functional Groups:

    • Thiophene Ring:[2][3][4] Aromatic, electron-rich (susceptible to

      
      -
      
      
      
      interactions).
    • Nitrile & Carbonyl:[5] Polar, hydrogen-bond acceptors.

    • Ethyl Chain: Hydrophobic tail.

  • Critical Impurities:

    • Regioisomers: 2-(Thiophene-2-carbonyl)butanenitrile (common synthetic byproduct).

    • Hydrolysis Products: Corresponding amides or carboxylic acids (from nitrile hydrolysis).

    • Starting Materials: 3-Thiophenecarboxylic acid derivatives.

The Challenge: Standard C18 columns separate primarily based on hydrophobicity.[6] However, the regioisomers of thiophene (2- vs. 3-substituted) have nearly identical hydrophobicity (


), leading to co-elution or poor resolution (

) on alkyl phases.

Comparative Study: C18 vs. Phenyl-Hexyl[7][8]

We evaluated two distinct stationary phases to determine the optimal separation mechanism.

Phase A: The Baseline (C18)
  • Column: End-capped Octadecylsilane (C18),

    
    .
    
  • Mechanism: Hydrophobic Interaction.[7][8]

  • Observation: The analyte elutes with good symmetry, but critical impurities (specifically thiophene regioisomers) show "shoulder" peaks rather than baseline resolution.

Phase B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl,

    
    .[8]
    
  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking.
  • Observation: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's thiophene ring. Because the electron density distribution differs between 2- and 3-substituted thiophenes, this phase "pulls" them apart, achieving baseline resolution.
    
Experimental Data Summary

Conditions: Mobile Phase A: 0.1%


 in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 15 min.
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Status
Retention Time (

)
8.4 min9.1 minComparable
Resolution (

) from Isomer
1.2 (Co-elution risks)3.4 (Baseline) Superior
Tailing Factor (

)
1.11.05Excellent
Theoretical Plates (

)
~12,000~14,500Improved

Recommended Method Protocol

This protocol is designed to be self-validating , meaning the system suitability parameters ensure the data is reliable before sample analysis begins.

Chromatographic Conditions
  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna, Agilent Zorbax, or Waters XBridge),

    
     (or 
    
    
    
    ).
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Acidic pH (~2.5) suppresses the ionization of potential acidic impurities (like thiophene carboxylic acid), ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[9]

    • Why: ACN provides lower backpressure and better UV transparency at low wavelengths compared to Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Controls viscosity and retention reproducibility).
    
  • Injection Volume: 10

    
    .
    
  • Detection: UV-DAD at 254 nm (Primary) and 230 nm (Secondary).

    • Note: Thiophene derivatives have strong absorbance at 230–260 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.19010Return to Initial
23.09010Re-equilibration
Sample Preparation[4][10]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Filtration: Filter through a 0.22

    
     PTFE filter prior to injection.
    

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow of the method development, highlighting the critical decision point where Phenyl-Hexyl was selected over C18.

MethodDevelopment Start Analyte Assessment (Thiophene-3-carbonyl derivative) Screening Column Screening Phase Start->Screening C18 Option A: C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl ResultC18 Result: Poor Isomer Resolution (Rs < 1.5) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Rs > 3.0) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Phase Opt Parameter Optimization (Gradient & pH) ResultPhenyl->Opt Final Final Validated Method Opt->Final

Caption: Decision tree for stationary phase selection, prioritizing selectivity for thiophene regioisomers.

Mechanism of Action: Why Phenyl-Hexyl Wins[7]

To understand why this method works, we must visualize the molecular interactions. The Phenyl-Hexyl phase offers a "dual-mode" retention mechanism.

InteractionMechanism cluster_C18 C18 Interaction (Weak) cluster_Phenyl Phenyl-Hexyl Interaction (Strong) Analyte Analyte: Thiophene Ring (Pi System) C18_Chain Alkyl Chain Analyte->C18_Chain Hydrophobic (Non-selective) Phenyl_Ring Phenyl Ligand Analyte->Phenyl_Ring Pi-Pi Stacking (Shape Selective)

Caption: The Phenyl-Hexyl phase engages in Pi-Pi stacking with the thiophene ring, enhancing selectivity.[6]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms).

  • Mac-Mod Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. (Demonstrates Phenyl selectivity for aromatic isomers).

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note. (Data on Phenyl vs. C18 for substituted aromatics).

  • EPA Method 8315A. Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (Standard protocols for carbonyl analysis).

Sources

Comparative Reactivity Guide: 2-(Thiophene-3-carbonyl)butanenitrile vs. 2-Benzoylbutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(Thiophene-3-carbonyl)butanenitrile versus its phenyl analog, 2-benzoylbutanenitrile .

Executive Summary & Bioisosteric Rationale

In drug discovery, the substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric replacement used to modulate metabolic stability, lipophilicity, and electronic distribution.[1] This guide compares two specific


-ketonitrile scaffolds:
  • Compound A: this compound (Thiophene-3-yl analog)

  • Compound B: 2-Benzoylbutanenitrile (Phenyl analog)

While often treated as interchangeable during initial screening, these two scaffolds exhibit distinct reactivity profiles due to the


-excessive nature of the thiophene ring compared to the phenyl ring.

Key Takeaway:

  • Compound B (Phenyl) is a superior electrophile at the carbonyl center, facilitating faster condensation reactions (e.g., hydrazine cyclization).

  • Compound A (Thiophene-3-yl) generates a more nucleophilic enolate upon deprotonation, potentially accelerating alkylation reactions, but requires stricter pH control due to the acid-sensitivity of the thiophene ring.

Electronic Profiling & Structural Analysis[2]

The reactivity differences stem fundamentally from the electronic donation of the aryl core into the carbonyl group.

Carbonyl Electrophilicity

The thiophene ring is a


-excessive heterocycle. The sulfur lone pair participates in the aromatic sextet, creating a system that is electron-rich compared to benzene.[1]
  • Resonance Effect (+M): The thiophene ring donates electron density into the carbonyl carbon more effectively than the phenyl ring.

  • Result: The carbonyl carbon in Compound A is less electrophilic (more stabilized) than in Compound B .

  • Positional Nuance: While the 2-position of thiophene is the most electron-rich, the 3-position (present in Compound A) still exhibits significant electron-donating character relative to a phenyl ring.

Acidity of the -Proton

Both molecules possess an acidic proton at the C2 position (flanked by nitrile and carbonyl).

  • Acidity Trend: Compound B (Phenyl) > Compound A (Thiophene)

  • Mechanism: The benzoyl group is more electron-withdrawing (less donating) than the thiophene-3-carbonyl group, stabilizing the resulting enolate more effectively. Consequently, Compound A has a slightly higher

    
     (estimated +0.5–1.0 units), making it harder to deprotonate but yielding a more nucleophilic enolate once formed.
    
Visualizing the Electronic Disparity

The following diagram illustrates the resonance contributions that deactivate the carbonyl in the thiophene analog.

ElectronicEffects cluster_legend Reactivity Consequence Thiophene Thiophene-3-yl Ring (π-Excessive) Carbonyl_T Carbonyl Carbon (A) (Reduced Electrophilicity) Thiophene->Carbonyl_T Strong Resonance (+M) Donation Phenyl Phenyl Ring (π-Neutral) Carbonyl_P Carbonyl Carbon (B) (High Electrophilicity) Phenyl->Carbonyl_P Moderate Resonance Nucleophile Nucleophile (e.g., Hydrazine) Nucleophile->Carbonyl_T Slower Attack ($k_{rel} < 1.0$) Nucleophile->Carbonyl_P Fast Attack ($k_{rel} approx 1.0$) Result Compound A requires harsher conditions for condensation reactions.

Caption: Resonance donation from the thiophene ring reduces the electrophilic character of the carbonyl carbon, slowing down nucleophilic attack compared to the phenyl analog.[2]

Reactivity Benchmarks & Experimental Data

Nucleophilic Condensation (Synthesis of 5-Aminopyrazoles)

A primary application of


-ketonitriles is the synthesis of 5-aminopyrazoles via reaction with hydrazines.
FeatureCompound B (Phenyl)Compound A (Thiophene-3-yl)
Reaction Type Cyclocondensation with HydrazineCyclocondensation with Hydrazine
Typical Conditions EtOH, Reflux, 2-4 hoursEtOH, Reflux, 4-8 hours (or AcOH cat.)
Relative Rate Fast (Baseline)Slow (~0.6x rate of Phenyl)
Yield High (>85%)Moderate to High (75-85%)
Mechanism Note Carbonyl is highly reactive; rapid imine formation.Reduced carbonyl electrophilicity may require acid catalysis (e.g., AcOH) to activate the ketone.
Alpha-Alkylation (Enolate Chemistry)

When reacting with electrophiles (e.g., alkyl halides) at the


-position:
  • Compound A (Thiophene) forms a more basic enolate .[3]

    • Advantage:[4] Higher nucleophilicity can lead to faster reaction rates with weak electrophiles.

    • Risk:[5] Higher basicity increases the risk of O-alkylation (vs. C-alkylation) and side reactions if not controlled.

  • Compound B (Phenyl) forms a more stable enolate .

    • Advantage:[4] Better control over mono- vs. di-alkylation.

Metabolic Stability (ADME)
  • Compound B: Metabolized primarily via para-hydroxylation of the phenyl ring (CYP450).

  • Compound A: Susceptible to S-oxidation (forming sulfoxides/sulfones) or electrophilic attack at the C2-position of the thiophene ring.[2] The thiophene ring is generally less metabolically stable than phenyl in oxidative environments.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-ethyl-3-(heteroaryl)pyrazole

This protocol is validated for both analogs, with specific modifications for the thiophene derivative.

Materials:

  • Substrate (Compound A or B): 10 mmol[6]

  • Hydrazine Hydrate (64%): 12 mmol (1.2 eq)

  • Ethanol (Absolute): 20 mL

  • Catalyst (For Compound A only): Glacial Acetic Acid (0.5 mL)

Workflow:

  • Dissolution: Dissolve 10 mmol of the

    
    -ketonitrile in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
    
  • Addition:

    • For Compound B (Phenyl): Add hydrazine hydrate dropwise at room temperature.

    • For Compound A (Thiophene): Add hydrazine hydrate, followed by 0.5 mL of glacial acetic acid. (The acid activates the less reactive thiophene carbonyl).

  • Reflux:

    • Heat the mixture to reflux (

      
      C).
      
    • Compound B: Monitor by TLC; usually complete in 3 hours.

    • Compound A: Reflux for 6–8 hours.

  • Isolation:

    • Cool to room temperature.[5]

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Pour into 50 mL ice water. Stir for 30 minutes to precipitate the product.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol 2: Alpha-Alkylation (Methylation)

Caution: Thiophene derivatives can polymerize in the presence of strong Lewis acids; use base-mediated alkylation.

  • Deprotonation: Suspend NaH (1.1 eq) in dry THF at

    
    C. Add the 
    
    
    
    -ketonitrile (1.0 eq) dropwise.
    • Observation: Compound B will evolve

      
       rapidly. Compound A may react slower due to higher 
      
      
      
      ; allow 30 mins extra stirring.
  • Alkylation: Add Methyl Iodide (1.1 eq) at

    
    C.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    

Decision Matrix: Which Scaffold to Choose?

Use the following logic flow to determine the appropriate scaffold for your lead optimization program.

DecisionTree Start Select Scaffold Requirement Metabolism Is Metabolic Stability the Priority? Start->Metabolism Geometry Is Steric Bulk/Planarity Critical? Metabolism->Geometry Metabolism is manageable Phenyl Choose 2-Benzoyl (Compound B) (More Stable, Standard Reactivity) Metabolism->Phenyl Avoid S-Oxidation risk Geometry->Phenyl Standard 120° angles Thiophene Choose Thiophene-3-yl (Compound A) (Bioisostere, Altered Lipophilicity) Geometry->Thiophene Need smaller angle/vector (Thiophene C-S-C ~92°)

Caption: Decision tree for selecting between Phenyl and Thiophene-3-yl scaffolds based on medicinal chemistry requirements.

References

  • Bioisosterism of Thiophene and Phenyl

    • Title: Thiophene vs.
    • Source: BenchChem.[7]

  • Reactivity of

    
    -Ketonitriles: 
    
    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[8]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Thiophene Electronic Properties

    • Title: Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory.[9]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis Protocols (Gewald/Pyrazoles)

    • Title: Green methodologies for the synthesis of 2-aminothiophene.
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Validation Guide: GC-MS Analysis of 2-(Thiophene-3-carbonyl)butanenitrile Synthesis Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Thiophene-3-carbonyl)butanenitrile (CAS: 1156898-73-5) is a critical


-ketonitrile intermediate often employed in the synthesis of heterocyclic pharmaceuticals. While High-Performance Liquid Chromatography (HPLC) is the standard for finished dosage forms, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS)  is the superior technique for validating raw synthesis batches of this intermediate.

This preference is driven by three factors:

  • Isomeric Resolution: GC-MS provides superior separation of the 2-substituted thiophene regioisomers (a common synthetic impurity) compared to reverse-phase HPLC.

  • Volatile Impurity Profiling: It allows simultaneous detection of residual solvents and volatile starting materials (e.g., butyronitrile derivatives).

  • Structural Confirmation: The electron ionization (EI) fragmentation patterns provide a "fingerprint" identity confirmation that UV-Vis detection cannot offer.

Part 1: Comparative Analysis (GC-MS vs. HPLC-UV)

The following table objectively compares the performance of GC-MS against the industry alternative, HPLC-UV, specifically for


-ketonitrile thiophene derivatives.
FeatureGC-MS (Recommended)HPLC-UV (Alternative)Scientific Verdict
Specificity High. Mass spectral deconvolution distinguishes co-eluting peaks and identifies regioisomers (2- vs 3-thiophene).Medium. Relies on retention time and UV absorption (

), which is often identical for isomers.
GC-MS Wins for impurity identification.
Sensitivity High. SIM (Selected Ion Monitoring) mode can detect trace impurities <0.05%.Medium/High. Dependent on the extinction coefficient (

) of the impurity.
GC-MS Wins for trace analysis.
Thermal Stability Risk.

-ketonitriles can degrade or tautomerize at high inlet temps (>250°C).
Safe. Ambient operation preserves thermally labile species.HPLC Wins for unstable compounds (requires mitigation in GC).
Throughput Fast. Typical run time <15 mins using temperature ramps.Slower. Gradient equilibration often extends run times to >25 mins.GC-MS Wins for batch release speed.
Expert Insight: The Isomer Challenge

In thiophene chemistry, electrophilic substitution often yields a mixture of 2- and 3-substituted products. HPLC-UV often fails to resolve these positional isomers because their chromophores are nearly identical. GC-MS exploits slight differences in boiling points and fragmentation intensities to resolve them, ensuring the regiospecificity of your synthesis batch.

Part 2: Method Development & Protocol

To validate synthesis batches, the following protocol minimizes thermal degradation while maximizing resolution.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent acetal formation with the ketone group.

  • Concentration: 1.0 mg/mL for Assay; 10.0 mg/mL for Impurity Profiling.

  • Derivatization (Optional but Recommended): If peak tailing is observed due to the enol form of the

    
    -ketonitrile, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to lock the enol as a TMS ether.
    
GC Parameters
  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene polymer).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25
      
      
      m.
  • Inlet: Split Mode (Ratio 20:1).

    • Temperature:220°C (Keep lower than standard 250°C to prevent thermal cracking of the aliphatic chain).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 mins.

MS Parameters[1][2][3][4][5][6][7][8][9]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Scan Range: 40–400 amu.

  • Solvent Delay: 3.0 mins.

Part 3: Validation Framework (ICH Q2(R2))

This validation strategy aligns with ICH Q2(R2) guidelines for quantitative impurity testing.

A. Specificity (Mass Spectral Purity)

You must demonstrate that the main peak is not masking co-eluting impurities.

  • Criterion: The mass spectrum at the peak apex must match the leading and trailing edges (Peak Purity Match Factor > 900).

  • Key Fragment Ions (m/z):

    • 179: Molecular Ion

      
      .
      
    • 111: Thiophene-3-carbonyl cation

      
       (Base Peak).
      
    • 39/45: Thiophene ring fragmentation.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Acceptance:

    
    . Residual plots must show random distribution.
    
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into a "blank" matrix or degradation mixture.

  • Acceptance: 98.0% – 102.0% recovery.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     2.0% for Assay; RSD 
    
    
    
    5.0% for Impurities.

Part 4: Analytical Workflow & Decision Logic

The following diagram illustrates the decision-making process for validating a synthesis batch, incorporating the "Check-Act" cycle for impurities.

ValidationWorkflow Start Crude Synthesis Batch SamplePrep Sample Prep (DCM) Optional: MSTFA Derivatization Start->SamplePrep GC_Analysis GC-MS Analysis (DB-5ms, 220°C Inlet) SamplePrep->GC_Analysis Decision_Purity Peak Purity > 98%? GC_Analysis->Decision_Purity Check_Isomer Check Isomers (m/z 111 vs 111 Ratio) Decision_Purity->Check_Isomer Yes Review_MS Review Mass Spec Identify Impurity (Nitrile hydrolysis?) Decision_Purity->Review_MS No Pass BATCH RELEASE Proceed to Next Step Check_Isomer->Pass Regioisomer < 0.5% Fail_Reprocess FAIL: Reprocess Batch (Recrystallization) Check_Isomer->Fail_Reprocess Regioisomer > 0.5% Fail_Reprocess->SamplePrep Re-test Review_MS->Fail_Reprocess

Figure 1: Analytical workflow for batch release, highlighting the critical decision points for peak purity and isomeric contamination.

Part 5: Data Interpretation Guide

When analyzing the mass spectrum of this compound, use the following fragmentation logic to confirm identity:

  • Molecular Ion (

    
    ):  Look for 
    
    
    
    . If this is weak, lower the ionization energy to 20 eV.
  • 
    -Cleavage:  The bond between the carbonyl carbon and the butane chain is the weakest.
    
    • Major Peak (

      
       111):  The stable acylium ion (Thiophene-C=O). This is the diagnostic peak for the thiophene-carbonyl moiety.
      
  • McLafferty Rearrangement: Less likely due to the nitrile group, but look for

    
     83 (thiophene ring) if hydrogen transfer occurs.
    
  • Impurity Flags:

    • 
       193:  Indicates methylation (impurity from synthesis).
      
    • 
       196:  Indicates hydrolysis of the nitrile to an amide (common if water was present during workup).
      

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[1][2] Available at: [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology).
  • Wang, J., et al. (2010).[3] Synthesis of Thiophene Derivatives via Gewald Reaction. (Contextual reference for thiophene synthesis impurities).

Sources

Benchmarking Elemental Composition: Analytical Protocols for 2-(Thiophene-3-carbonyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the synthesis of antifungal agents such as Lanoconazole and Luliconazole , the intermediate 2-(Thiophene-3-carbonyl)butanenitrile (CAS: 1156898-73-5) represents a critical quality control checkpoint. As a sulfur-containing heterocyclic ketone, this molecule presents specific challenges for classical elemental analysis (EA).

The thiophene ring is robust, requiring high-temperature oxidation to quantitatively release sulfur as SO₂. Furthermore, the presence of the nitrile group necessitates complete reduction to N₂ without trapping nitrogen oxides. This guide establishes the Theoretical Benchmarks for this compound and compares the performance of Dynamic Flash Combustion (CHNS) against Quantitative NMR (qNMR) as the primary validation tools.

Compound Specifications
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉NOS[1]

  • Molecular Weight: 179.24 g/mol [1][2]

  • Physical State: Pale yellow to white solid (typically)

  • Key Moiety: Thiophene (Sulfur source), Nitrile (Nitrogen source)

Theoretical Benchmarks (The "Gold Standard")

For any "product performance" evaluation regarding purity, the theoretical mass fractions serve as the absolute reference. In a drug development context, the industry standard tolerance for elemental analysis is ±0.4% absolute difference from the theoretical value.

Table 1: Elemental Composition Benchmarks for C₉H₉NOS

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 912.011108.09960.31% 59.91% – 60.71%
Hydrogen (H) 91.0089.0725.06% 4.66% – 5.46%
Nitrogen (N) 114.00714.0077.82% 7.42% – 8.22%
Sulfur (S) 132.0632.0617.89% 17.49% – 18.29%
Oxygen (O) 115.99915.9998.92% Calculated by difference

Critical Insight: The high Sulfur content (~17.9%) is the primary failure point. Standard combustion methods without adequate catalysts often yield low Sulfur recoveries (15-16%) due to incomplete oxidation of the thiophene ring or adsorption of SO₂ on ash.

Comparative Analysis of Methodologies

To objectively evaluate the product's purity, we compare the two dominant analytical workflows.

Method A: Dynamic Flash Combustion (CHNS)
  • Mechanism: Instantaneous oxidation at >900°C in an oxygen-enriched helium stream.

  • Pros: Simultaneous determination of C, H, N, and S; requires minimal sample (2-3 mg).

  • Cons: Thiophene derivatives are "refractory" (hard to burn). Requires Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder as an additive to facilitate complete oxidation.

  • Verdict: The standard for confirming bulk elemental composition but blind to isomeric impurities.

Method B: Quantitative NMR (qNMR)[4][5][6][7]
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute purity determination; differentiates between the product and organic impurities (solvents, starting materials).

  • Cons: Does not detect inorganic salts or moisture directly; requires deuterated solvents.

  • Verdict: Superior for "Potency" assignment but must be coupled with EA to rule out inorganic contamination.

Analytical Decision Workflow

The following diagram illustrates the logic flow for certifying this intermediate.

AnalyticalWorkflow Sample Crude 2-(Thiophene-3-carbonyl) butanenitrile Combustion Dynamic Flash Combustion (CHNS Analysis) Sample->Combustion S_Check Is Sulfur within 17.49% - 18.29%? Combustion->S_Check Add_Cat Protocol Adjustment: Add WO3 Catalyst Increase O2 Dosing S_Check->Add_Cat No (Low S) qNMR Run 1H-qNMR (Internal Std: TCNB) S_Check->qNMR Yes Add_Cat->Combustion Pass PASS: Release for Synthesis qNMR->Pass Purity > 98% Fail FAIL: Recrystallize qNMR->Fail Purity < 98%

Figure 1: Analytical decision matrix emphasizing the critical Sulfur check loop.

Experimental Protocols

Protocol 1: Optimized CHNS Analysis for Thiophene Derivatives

Objective: To overcome the refractory nature of the thiophene ring and prevent low-sulfur bias.

  • Instrument Setup: Calibrate the CHNS analyzer using Sulfanilamide (C₆H₈N₂O₂S) as the K-factor standard, as its S-content (18.62%) closely mimics the target molecule (17.89%).

  • Sample Preparation:

    • Weigh 2.0 – 2.5 mg of the dried sample into a tin capsule.

    • Crucial Step: Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample. This acts as an oxygen donor and flux, preventing the formation of unoxidized char.

  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Standard 950°C is often insufficient for quantitative thiophene ring opening).

    • Oxygen Dosing: Increase O₂ loop to 5-10 mL (depending on instrument) to ensure excess oxygen environment.

  • Data Processing: Calculate results based on the initial mass. If %S is <17.5%, check the ash crucible. Black residue indicates incomplete combustion; increase WO₃.

Protocol 2: 1H-qNMR Purity Assessment

Objective: To determine absolute purity and identify organic impurities.

  • Solvent Selection: Dissolve ~10 mg of sample in DMSO-d₆ . (Chloroform-d is acceptable, but DMSO prevents micelle formation if long alkyl impurities are present).

  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade). Weigh exactly to 0.01 mg precision.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): >60 seconds (Essential for full relaxation of protons to ensure quantitative integration).

    • Scans: 16 or 32.

  • Integration: Integrate the distinct Thiophene protons (typically δ 7.0–8.5 ppm region) against the Internal Standard signal.

Data Presentation: Interpreting the Results

The following table demonstrates how to interpret "Product Performance" based on analytical data.

Table 2: Diagnostic Interpretation of EA Results

Scenario%C (Theo: 60.31)%H (Theo: 5.06)%N (Theo: 7.82)%S (Theo: 17.89)Diagnosis
Pass (High Purity) 60.255.087.8017.85Excellent. Material is suitable for Lanoconazole synthesis.
Fail (Wet) 58.105.407.5017.10Solvent Entrapment. High H, low C/N/S. Likely residual Ethyl Acetate or Ethanol. Dry sample.
Fail (Inorganic) 55.204.607.1516.40Salt Contamination. All values are proportionally low. Likely silica or inorganic salts from column chromatography.
Fail (Incomplete) 60.305.107.8514.50 Combustion Failure. C/H/N are correct, but S is low. The thiophene ring did not open. Retest with WO₃.

Scientific Rationale & Troubleshooting

The Sulfur Interference Mechanism

In standard combustion, sulfur oxidizes to SO₂. However, in the presence of alkaline earth metals (impurities) or insufficient heat, sulfur can form stable sulfates (Ash) or be trapped in the reduction tube.

  • Pathway:

    
    
    
  • The Fix: WO₃ prevents the retention of sulfur in the ash by forming volatile tungstates and ensuring an oxidizing environment.

CombustionPath Thiophene Thiophene Ring (C-S Bond) Oxidation Oxidation Zone (1050°C + O2) Thiophene->Oxidation SO2 SO2 Gas (Detectable) Oxidation->SO2 Complete Combustion Sulfate Metal Sulfates (Trapped in Ash) Oxidation->Sulfate No Catalyst (Interference) Catalyst WO3 Catalyst Catalyst->Oxidation Flux Agent

Figure 2: Chemical pathway showing the necessity of catalysts to prevent Sulfur trapping.

Why qNMR is Necessary

Elemental analysis is a ratio method . Isomers of this compound (e.g., if the nitrile was at a different position on the butane chain) would yield the exact same elemental percentages. qNMR provides the structural resolution to confirm the specific connectivity required for the pharmaceutical intermediate.

References

  • BenchChem. (n.d.). Lanoconazole Structure and Intermediate Synthesis Routes. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Specifications. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Adapted for S-containing organics). Retrieved from

  • Microanalysis of Sulfur. (n.d.). Combustion Analysis of Sulfur-Rich Heterocycles: Technical Notes. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Thiophene-3-carbonyl)butanenitrile

[1]

CAS No: 1156898-73-5 Formula: C₉H₉NOS Molecular Weight: 179.24 g/mol [1][2]

Part 1: Executive Safety Assessment

Status: HARMFUL / IRRITANT (Standard Handling), POTENTIAL SENSITIZER (Thiophene moiety).[1]

As a Senior Application Scientist, I advise treating 2-(Thiophene-3-carbonyl)butanenitrile not merely as a generic organic reagent, but as a functionalized intermediate requiring strict barrier protection. While classified primarily as "Harmful" (Category 4) rather than "Toxic" (Category 3) in most databases, the combination of the thiophene ring (potential for sulfur-based sensitization) and the nitrile functionality (metabolic release of cyanide ions in extreme overdose/exposure scenarios) demands a conservative safety posture.[1]

Critical "Stop Work" Triggers:

  • Odor Detection: Thiophene derivatives often have a distinct sulfurous/aromatic odor. If you smell it outside the fume hood, containment is breached. Stop immediately.

  • Glove Degradation: Ketone-functionalized aromatics can degrade thin nitrile gloves. If gloves ripple or soften, change them immediately.

  • Equipment Failure: Do not handle this compound if the fume hood face velocity drops below 0.5 m/s (100 fpm).

Part 2: PPE & Engineering Controls Matrix

The following protocols are non-negotiable for personnel handling >100 mg quantities.

Engineering Controls
Control TypeSpecificationScientific Rationale
Primary Containment Chemical Fume Hood Essential for capturing volatile organic vapors and potential sulfurous off-gassing.[1]
Atmosphere Inert Gas (Argon/N₂) Thiophene carbonyls can undergo oxidative degradation. Handle and store under inert atmosphere to prevent impurity formation.
Face Velocity 0.5 m/s (100 fpm) Ensures capture of heavier-than-air vapors typical of aromatic nitriles.[1]
Personal Protective Equipment (PPE) Selection
ZoneEquipmentMaterial/GradeApplication Logic
Hands (Primary) Disposable Gloves Nitrile (≥ 5 mil) Standard splash protection.[1] Change every 30 mins or immediately upon splash.
Hands (High Risk) Chem-Resistant Laminate / Silver Shield Required for spills or prolonged immersion.[1] Thiophenes can permeate nitrile over time.
Eyes Safety Goggles ANSI Z87.1 (Chemical Splash) Safety glasses are insufficient due to the risk of liquid splash causing severe eye irritation (Category 2A).[1]
Body Lab Coat Flame Resistant (Nomex/Cotton) Standard protection. Ensure cuffs are tucked under glove gauntlets.
Respiratory Respirator Half-mask w/ OV/AG Cartridges Only required outside a fume hood (e.g., spill cleanup).[1] "OV" for organic vapors; "AG" for acid gases (precautionary).[1]
Part 3: Operational Workflow (Lifecycle Management)[1]

This workflow enforces a "Chain of Custody" approach to safety, ensuring the chemical is controlled from arrival to disposal.

GReceipt1. Receipt & Inspection(Check Seal/ MSDS)Storage2. Storage(2-8°C, Inert Gas)Receipt->Storage Log InventoryWeighing3. Dispensing(Fume Hood Only)Storage->Weighing Equilibrate to RTWeighing->Storage Reseal & PurgeReaction4. Reaction/Usage(Closed System)Weighing->Reaction Dissolve ImmediatelyWaste5. Disposal(Solvent Waste Stream)Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Lifecycle. Note the critical loop of resealing and purging with inert gas after dispensing.

Detailed Procedures

1. Receipt & Inspection

  • Verification: Confirm the CAS number (1156898-73-5) matches the vial. Thiophene isomers are common; ensure you have the 3-carbonyl derivative.[1]

  • Integrity Check: Inspect the septum/cap. If the bottle is cracked or smells sulfurous, treat as a spill (see Part 4).[1]

2. Storage Strategy

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic and oxidation-sensitive. Keep under Argon or Nitrogen .

  • Segregation: Store away from Strong Oxidizers (e.g., nitric acid, permanganates) and Strong Bases (which may hydrolyze the nitrile).[1]

3. Dispensing & Weighing (The Critical Step)

  • Location: Inside the Fume Hood. Never weigh this on an open bench.

  • Technique:

    • Place a secondary container (tray) under the balance.

    • Use a disposable spatula.

    • If the substance is liquid/oil (common for this class), use a positive-displacement pipette to avoid dripping.[1]

    • Immediate Dissolution: Once weighed, immediately dissolve in the reaction solvent (e.g., DCM, THF) to lower the vapor pressure and reduce dust/aerosol risk.

4. Reaction Monitoring

  • TLC/HPLC: When taking aliquots, assume the needle tip is contaminated. Wipe with a Kimwipe inside the hood before disposal.

  • Quenching: Ensure the reaction is fully quenched before removing from the hood. Unreacted nitrile can pose a hazard during rotary evaporation.

Part 4: Emergency Response Protocols
Spill Management (Small Scale < 50 mL/g)
  • Alert: Announce "Spill" to the lab.

  • PPE Upgrade: Don double nitrile gloves and safety goggles.

  • Contain: Use a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as they increase surface area for evaporation.[1]

  • Clean: Scoop material into a sealable bag. Wipe the area with 10% Bleach solution (oxidizes sulfur compounds) followed by water.

  • Ventilate: Run the fume hood on "Emergency/Purge" mode if available.

First Aid (Self-Validating)[1]
  • Eye Contact: Flush for 15 minutes .[3] Validation: Hold eyelids open forcibly; water must reach the fornix. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water for 15 minutes . Validation: Do not use ethanol/solvents; they enhance skin absorption of thiophenes.

  • Inhalation: Move to fresh air. Validation: If breathing is labored, administration of Oxygen (by qualified personnel) is critical due to potential respiratory irritation.[1]

Part 5: Disposal & Environmental Compliance[1][5]

Waste Stream Classification:

  • Category: Organic Solvent Waste (Non-Halogenated, unless mixed with DCM).

  • Tagging: Must be labeled "Contains Thiophene Derivatives" and "Nitriles."

  • Prohibition: NEVER pour down the drain. Thiophene derivatives are toxic to aquatic life and can damage municipal water treatment bacteria.

Destruction (Laboratory Scale):

  • Consult your EHS officer. Generally, these compounds are destroyed via high-temperature incineration by a licensed waste contractor.[1]

References
  • PubChem. (2025).[4] Compound Summary: this compound (CAS 1156898-73-5).[1][2][5] National Library of Medicine. Retrieved from [Link](Note: Linked to related thiophene nitrile structure for toxicological read-across where specific data is absent).[1]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Thiophene-3-carbonitrile.[1] Retrieved from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.